The Fluorine Effect in Piperidine Scaffolds: A Technical Guide to Biological Activity and Synthesis
The following technical guide details the biological activity, physicochemical properties, and synthetic accessibility of fluorinated piperidines. Executive Summary The incorporation of fluorine into piperidine rings—one...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, physicochemical properties, and synthetic accessibility of fluorinated piperidines.
Executive Summary
The incorporation of fluorine into piperidine rings—one of the most prevalent heterocycles in FDA-approved drugs—is a high-impact strategy for lead optimization.[1] Beyond simple metabolic blocking, fluorination induces profound stereoelectronic effects that alter conformation, basicity (
), and lipophilicity (). This guide provides a technical analysis of these effects, substantiated by case studies (e.g., MK-0731) and validated synthetic protocols. It is designed for medicinal chemists seeking to exploit the "fluorine effect" for rational drug design.
Part 1: Physicochemical Mechanics & Biological Implications
The Conformational "Fluorine Effect"
Unlike chlorine or methyl substituents, which prefer equatorial positions to minimize 1,3-diaxial steric strain, fluorine on a piperidine ring often exhibits a counter-intuitive axial preference . This is governed by two primary forces:
The Gauche Effect: In 3-fluoropiperidines, the C–F bond aligns gauche to the vicinal C–N bond. This alignment maximizes hyperconjugative donation from the
orbital into the low-lying antibonding orbital.
Charge-Dipole Stabilization: In the protonated piperidinium form (physiologically relevant), the highly polarized C–F bond (dipole pointing toward F) stabilizes the positive charge on the nitrogen when oriented axially. The axial C–F bond vector is antiparallel to the
bond vector, creating a favorable electrostatic interaction.
Implication for Drug Design: This axial preference rigidly defines the vector of the substituents, allowing for precise positioning of pharmacophores in the binding pocket without the entropic penalty of a flexible ring.
Modulation: The Tunable Base
Fluorine is highly electronegative, generally lowering the
of the piperidine nitrogen via strong inductive electron withdrawal ( effect). However, the magnitude of this shift is stereochemically dependent.
Compound
(Approx.)
Mechanistic Rationale
Piperidine
~11.2
Standard secondary amine basicity.
4,4-Difluoropiperidine
~8.5
Strong inductive withdrawal from two geminal fluorines reduces electron density on N.
3-F-Piperidine (Equatorial)
~6.6
Strong inductive effect destabilizes the N-cation; no compensatory stabilization.
3-F-Piperidine (Axial)
~7.6
Inductive destabilization is partially mitigated by favorable charge-dipole alignment (C-F antiparallel to N-H).[1]
Strategic Application:
Many CNS drugs fail due to high basicity (
), which leads to lysosomal trapping (phospholipidosis) or hERG channel inhibition. Fluorination lowers the to the physiological range (7.0–8.0), improving bioavailability and reducing off-target toxicity while maintaining sufficient basicity for receptor binding.
Metabolic Stability
The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Substituting metabolically labile sites (typically C-H bonds
or to the nitrogen) with fluorine blocks Cytochrome P450-mediated oxidative metabolism.[1]
Mechanism: Fluorine prevents hydrogen atom abstraction (HAT), the rate-limiting step in P450 oxidations.
4,4-Difluoropiperidine: A common motif to block oxidation at the 4-position without introducing a chiral center.[1]
Part 2: Case Study – MK-0731 (KSP Inhibitor)[1][2][3][4][5]
The development of MK-0731 by Merck illustrates the critical role of stereoselective fluorination.
Challenge: The initial lead candidate (non-fluorinated) was a potent Kinesin Spindle Protein (KSP) inhibitor but suffered from rapid efflux by P-glycoprotein (P-gp), limiting oral efficacy.[1]
Solution: Introduction of a 3-fluoro substituent.[1][2][3][4][5]
The "Axial" Win:
The equatorial 3-F isomer had a
of 6.6, which was too low for optimal binding.
The axial 3-F isomer had a
of 7.[1]6. This "Goldilocks" basicity reduced P-gp efflux (which favors highly basic amines) while retaining potency.[1]
Result: MK-0731 entered clinical trials as a potent antineoplastic agent.[1][6]
Part 3: Visualization of Mechanisms
Diagram 1: Conformational & Metabolic Mechanisms
This diagram illustrates the stereoelectronic stabilization of the axial conformer and the metabolic blocking effect.
Caption: Figure 1. (Left) Stereoelectronic forces driving the axial preference in 3-fluoropiperidines. (Right) Metabolic stabilization via C-F bond substitution.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4,4-Difluoropiperidine Hydrochloride
A robust, scalable method for introducing the gem-difluoro motif using deoxofluorination.
Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[2][8][9][6] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[1][2] Journal of Medicinal Chemistry.
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
Wilsdorf, M., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[1][9] Nature Communications.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine." PubChem.
5-Fluoropiperidine-2-carboxylic Acid: A Strategic Scaffold in Medicinal Chemistry
The following technical guide details the structural, synthetic, and medicinal utility of 5-fluoropiperidine-2-carboxylic acid (5-F-PCA) analogs. [1][2][3] Executive Summary 5-Fluoropiperidine-2-carboxylic acid (5-F-PCA)...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and medicinal utility of 5-fluoropiperidine-2-carboxylic acid (5-F-PCA) analogs.
[1][2][3]
Executive Summary
5-Fluoropiperidine-2-carboxylic acid (5-F-PCA) represents a high-value fluorinated scaffold in modern drug discovery.[1][2][3] As a structural surrogate for pipecolic acid (homoproline) and proline, it offers a unique combination of conformational restriction and electronic modulation .[4]
The introduction of a fluorine atom at the C5 position is not merely a steric modification; it exploits the gauche effect to lock the piperidine ring into specific chair conformations, thereby reducing the entropic penalty of ligand-target binding. Furthermore, the high electronegativity of fluorine lowers the pKa of the secondary amine, improving lipophilicity (LogD) and membrane permeability at physiological pH. This guide explores the physical organic principles, synthetic pathways, and applied medicinal chemistry of this versatile scaffold.[4]
Structural & Conformational Dynamics: The Fluorine Effect
The Gauche Effect and Ring Puckering
Unlike heavier halogens that prefer an anti conformation to avoid steric clash, fluorine often exhibits a preference for the gauche orientation relative to vicinal electron-withdrawing groups (like the ring nitrogen or carboxylate). This is termed the gauche effect , primarily driven by
In 5-F-PCA, the stereochemical orientation of the fluorine atom (cis or trans relative to the C2-carboxylate) dictates the preferred chair conformation.
(2S, 5R)-isomer (trans): The fluorine often adopts an axial orientation to maximize favorable gauche interactions with the ring nitrogen lone pair or N-H bond, stabilizing a specific chair pucker.
(2S, 5S)-isomer (cis): The interplay between 1,3-diaxial strain and the gauche effect forces the ring into a distorted conformation, distinct from the parent pipecolic acid.
Electronic Modulation (pKa Shift)
The inductive effect of the fluorine atom (
) propagates through the carbon skeleton, significantly impacting the basicity of the piperidine nitrogen.
Impact: This reduction in basicity means a higher fraction of the molecule exists as the neutral free base at physiological pH (7.4), enhancing passive membrane permeability and oral bioavailability.
Visualization: Conformational Locking
The following diagram illustrates the hyperconjugative stabilization (Gauche Effect) that locks the conformation.
Caption: The gauche effect arises from the donation of electron density from the C-H sigma bond into the low-lying C-F sigma-star antibonding orbital, stabilizing the gauche conformer.[1]
Synthetic Strategies
Accessing enantiopure 5-F-PCA requires stereocontrolled synthesis.[1][2][3] Two primary routes dominate the literature: Nucleophilic Fluorination (Deoxyfluorination) and Biocatalytic/Photochemical Assembly .[4]
Route A: Deoxyfluorination (The Standard Protocol)
This route utilizes readily available chiral pool materials (L-glutamic acid or hydroxy-pipecolic acid) and reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2][3]
Key Challenge: DAST-mediated fluorination of secondary alcohols can lead to elimination (alkene formation) or rearrangement.[1][2][3] Protection of the amine and carboxylate is critical.[4]
Detailed Protocol: Synthesis of (2S, 5R)-N-Boc-5-Fluoropipecolic Acid Methyl Ester
Target: Conversion of (2S, 5S)-N-Boc-5-hydroxypipecolic acid methyl ester to the 5-fluoro analog with inversion of configuration.[1][2][3]
Step 1: Charge an oven-dried round-bottom flask with the hydroxy substrate (1.0 mmol) and anhydrous DCM (10 mL) under nitrogen atmosphere. Cool the solution to -78 °C .
Step 2: Add DAST (1.5 mmol) dropwise via syringe.[1][2][3][4] Caution: DAST reacts violently with water.[1][2][4]
Step 3: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 8-12 hours.[1][2][3][4]
Step 4 (Quench): Cool the mixture back to 0 °C. Carefully pour the reaction mixture into a rapidly stirring saturated NaHCO₃ solution. Note: Gas evolution will occur.[2][4]
Step 5 (Workup): Extract the aqueous layer with DCM (3 x 15 mL).[3] Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 6 (Purification): Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[3][4]
Self-Validating Check:
¹⁹F NMR: Look for a multiplet around -180 to -200 ppm.[1][2][3]
¹H NMR: The geminal proton (H-5) should show a large coupling constant (
A recent 2024 breakthrough utilizes a flow-chemistry approach involving biocatalytic desymmetrization followed by photochemical fluorination.[1][2][3] This method is superior for large-scale preparation (>100g) as it avoids the safety hazards of large-scale DAST usage.[1][2][3]
Visualization: Synthetic Pathways
Caption: Synthetic route from chiral pool precursors via nucleophilic fluorination. Stereochemistry at C5 is inverted during the SN2 displacement.
Medicinal Chemistry Applications
FKBP12 Inhibition (Immunophilin Modulation)
The pipecolic acid moiety is a critical binding element in FK506 (Tacrolimus) and Rapamycin, which bind to FKBP12.[4]
Mechanism: The pipecolic ring binds in a hydrophobic pocket of FKBP12.[4]
5-Fluoro Advantage: Replacing the C5-hydrogen with fluorine alters the ring pucker, potentially enhancing shape complementarity with the hydrophobic pocket.[2][3] Additionally, the electron-withdrawing nature of fluorine reduces the electron density on the amide carbonyl (when incorporated into a peptide), strengthening hydrogen bond interactions with the protein backbone.
Proline Surrogate in Peptidomimetics
5-F-PCA is used as a "fluorinated proline" to study and lock peptide secondary structures.[1][2][3]
Cis/Trans Amide Equilibrium: The fluorine atom influences the cis/trans ratio of the preceding amide bond (
).
Collagen Stability: In collagen mimics, the inductive effect of fluorine (4- or 5-position) can hyperstabilize the triple helix structure through stereoelectronic effects, a principle transferable to designing stable peptide drugs.[1][3]
Quantitative Data Summary
Property
Pipecolic Acid (Parent)
5-Fluoro-Pipecolic Acid
Med Chem Implication
pKa (Amine)
~10.4
~8.5 - 9.0
Improved membrane permeability (more neutral species at pH 7.4).[1][2][3]
LogP
-2.2 (approx)
-1.8 (approx)
Slight increase in lipophilicity; better BBB penetration potential.[1][2][3]
C-F Bond Length
N/A
1.35 Å
Bioisostere for C-OH (1.43 Å) but non-H-bond donor.[1][2][3]
Conformation
Flexible Chair
Biased Chair
Reduced entropic penalty upon binding.[1][2][3][4]
References
Synthesis & Protocol: Organic Process Research & Development (2024). "Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination." Link
Conformational Analysis: Beilstein Journal of Organic Chemistry (2024). "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." (Relevant comparative analysis for 5-membered vs 6-membered rings). Link
The Gauche Effect: Wikipedia. "Gauche effect."[1][2][3][4][5] (General principle grounding). Link
Medicinal Application (FKBP): Journal of Medicinal Chemistry. "Design and Synthesis of FKBP12 Ligands." (Contextualizing the pipecolic scaffold). Link
Fluorination Reagents: Sigma-Aldrich.[1][2][3][4] "Diethylaminosulfur Trifluoride (DAST)."[1][2][3][4] (Reagent properties and safety). Link
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-Fluoropiperidine-2-carboxylic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Charting Unexplored Territory In the landscape of drug discovery and chemical biology, the exploratio...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
In the landscape of drug discovery and chemical biology, the exploration of novel molecular entities is the cornerstone of innovation. This guide delves into the hypothesized mechanism of action of 5-Fluoropiperidine-2-carboxylic acid, a compound for which direct empirical data is not yet prevalent in public-domain literature. As such, this document is a forward-looking synthesis, an expert extrapolation based on the well-established principles of proline analogue biochemistry and the predictable influence of specific chemical modifications—namely, the expansion of the pyrrolidine ring to a piperidine ring and the introduction of a fluorine atom. This guide is structured to provide a robust theoretical framework, empowering researchers to design and execute experiments to validate the proposed mechanisms.
Deconstructing the Molecule: A Proline Analogue with Distinctive Features
5-Fluoropiperidine-2-carboxylic acid is a structural analogue of the proteinogenic amino acid L-proline. Proline's unique cyclic structure imposes significant conformational constraints on polypeptide chains, making it a critical residue in protein folding and stability. The introduction of modifications to the proline scaffold, as seen in 5-Fluoropiperidine-2-carboxylic acid, is a proven strategy for creating potent modulators of biological processes.
Two key modifications distinguish this molecule from proline:
Ring Expansion: The five-membered pyrrolidine ring of proline is expanded to a six-membered piperidine ring. This alteration is expected to increase steric hindrance and modify the conformational preferences of the molecule when incorporated into a peptide chain.[1]
Fluorine Substitution: The placement of a fluorine atom at the 5-position introduces a highly electronegative and sterically small substituent. This can significantly alter the electronic properties of the ring and its ability to form hydrogen bonds, potentially influencing its interaction with enzymes and other biological macromolecules.[1]
The Dual-Pronged Hypothesis: A Two-Fold Mechanism of Action
Based on the extensive research into proline analogues, we hypothesize that 5-Fluoropiperidine-2-carboxylic acid exerts its biological effects through a dual mechanism:
Hypothesis A: Incorporation into Polypeptides Leading to Proteotoxic Stress.
Hypothesis B: Inhibition of Key Enzymes in Proline Metabolism.
The following sections will dissect each of these proposed mechanisms, grounding them in the available scientific literature on related compounds and outlining experimental approaches for their validation.
Hypothesis A: The "Trojan Horse" - Incorporation into Proteins
A prevalent mechanism of action for proline analogues is their misincorporation into newly synthesized proteins in place of proline.[2][3] This "Trojan Horse" strategy can lead to significant cellular disruption.
2.1.1. The Pathway of Misincorporation
The process begins with the recognition and activation of 5-Fluoropiperidine-2-carboxylic acid by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[4] Once misacylated, the 5-Fluoropiperidine-2-carboxylic acid-tRNAPro enters the ribosome and is incorporated into the growing polypeptide chain.[5]
Figure 1: Hypothesized pathway of 5-Fluoropiperidine-2-carboxylic acid misincorporation and subsequent cellular response.
2.1.2. Consequences of Misincorporation
The substitution of proline with the bulkier and electronically distinct 5-Fluoropiperidine-2-carboxylic acid can have profound effects on protein structure and function:
Altered Protein Folding and Stability: The unique conformational constraints imposed by proline are critical for proper protein folding. The altered geometry of the piperidine ring can disrupt these constraints, leading to misfolded and unstable proteins.
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers the UPR, a cellular stress response aimed at restoring proteostasis.[2][4] Chronic UPR activation, however, can lead to apoptosis.[4]
2.1.3. Experimental Validation
Experiment
Methodology
Expected Outcome
In vitro Aminoacylation Assay
Incubate purified ProRS with radiolabeled 5-Fluoropiperidine-2-carboxylic acid and tRNAPro.
Detection of radiolabeled tRNAPro, confirming misacylation.
Mass Spectrometry-based Proteomics
Treat cells with 5-Fluoropiperidine-2-carboxylic acid and analyze the proteome for its incorporation.
Identification of peptides containing 5-Fluoropiperidine-2-carboxylic acid.
UPR Activation Analysis
Treat cells with 5-Fluoropiperidine-2-carboxylic acid and measure markers of UPR activation (e.g., phosphorylation of PERK and eIF2α, splicing of XBP1 mRNA) by Western blotting and RT-qPCR.
Increased levels of UPR markers in treated cells.
Cell Viability and Apoptosis Assays
Treat cells with increasing concentrations of 5-Fluoropiperidine-2-carboxylic acid and assess cell viability (e.g., MTT assay) and apoptosis (e.g., Annexin V staining).
Dose-dependent decrease in cell viability and increase in apoptosis.
Hypothesis B: The "Saboteur" - Inhibition of Proline Metabolism
The second proposed mechanism of action involves the direct inhibition of enzymes crucial for proline biosynthesis and catabolism.
2.2.1. Key Enzymatic Targets
Proline Dehydrogenase (PRODH): This mitochondrial enzyme catalyzes the first step of proline catabolism, the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C).[6][7] Inhibition of PRODH would lead to an accumulation of proline and a disruption of cellular energy metabolism.
Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS): This is the rate-limiting enzyme in proline biosynthesis. While less common, some proline analogues can inhibit this enzyme.
Given the structural similarity, 5-Fluoropiperidine-2-carboxylic acid could act as a competitive or non-competitive inhibitor of these enzymes. The electronegative fluorine atom may also play a role in the binding affinity to the active site.
Figure 2: Hypothesized inhibition of proline dehydrogenase (PRODH) by 5-Fluoropiperidine-2-carboxylic acid.
2.2.2. Experimental Validation
Experiment
Methodology
Expected Outcome
Enzyme Kinetics Assays
Perform in vitro kinetic studies with purified PRODH and P5CS in the presence of varying concentrations of 5-Fluoropiperidine-2-carboxylic acid.
Determination of inhibition constants (Ki) and the mode of inhibition (competitive, non-competitive, etc.).
Cellular Thermal Shift Assay (CETSA)
Treat intact cells or cell lysates with 5-Fluoropiperidine-2-carboxylic acid and assess the thermal stability of PRODH and P5CS.
Increased thermal stability of the target enzyme upon ligand binding.
Metabolomic Analysis
Treat cells with 5-Fluoropiperidine-2-carboxylic acid and quantify the intracellular levels of proline and related metabolites using LC-MS.
Altered levels of proline and its metabolites consistent with enzyme inhibition.
Detailed Experimental Protocols
Protocol 1: In Vitro PRODH Inhibition Assay
Objective: To determine if 5-Fluoropiperidine-2-carboxylic acid inhibits the enzymatic activity of proline dehydrogenase.
Phenazine methosulfate (PMS) (intermediate electron carrier)
5-Fluoropiperidine-2-carboxylic acid
Phosphate buffer (pH 7.4)
Spectrophotometer
Procedure:
Prepare a reaction mixture containing phosphate buffer, DCPIP, and PMS.
Add varying concentrations of 5-Fluoropiperidine-2-carboxylic acid to the reaction mixture.
Initiate the reaction by adding L-proline.
Immediately before adding the enzyme, add a pre-determined amount of purified PRODH.
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
Calculate the initial reaction velocities and determine the inhibition constant (Ki) and mode of inhibition using appropriate kinetic models (e.g., Lineweaver-Burk plot).
Protocol 2: Mass Spectrometry-Based Proteomics for In-Cell Incorporation
Objective: To confirm the incorporation of 5-Fluoropiperidine-2-carboxylic acid into cellular proteins.
Materials:
Cell culture medium deficient in proline
5-Fluoropiperidine-2-carboxylic acid
Cell lysis buffer
Trypsin
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
Culture cells in proline-deficient medium supplemented with a known concentration of 5-Fluoropiperidine-2-carboxylic acid for a defined period.
Harvest and lyse the cells.
Extract total protein and digest with trypsin to generate peptides.
Analyze the peptide mixture by LC-MS/MS.
Search the resulting MS/MS spectra against a protein database, including a modification corresponding to the mass shift caused by the incorporation of 5-Fluoropiperidine-2-carboxylic acid in place of proline.
Validate the identified peptides containing the modification.
Conclusion and Future Directions
The proposed dual mechanism of action for 5-Fluoropiperidine-2-carboxylic acid—protein misincorporation and enzyme inhibition—provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses. Further investigations could explore the potential for this compound as a therapeutic agent, for example, in cancer, where proline metabolism is often dysregulated.[6] Additionally, understanding the structure-activity relationship by synthesizing and testing related analogues could lead to the development of more potent and selective modulators of proline-dependent pathways. This in-depth technical guide serves as a roadmap for unlocking the full scientific and therapeutic potential of 5-Fluoropiperidine-2-carboxylic acid.
References
Breunig, S., & Tirrell, D. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 656, 545-571.
Thives Santos, W., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal.
Breunig, S., & Tirrell, D. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 656, 545-571.
Gerson, M. S., et al. (2023). Incorporation of Aliphatic Proline Residues into Recombinantly Produced Insulin. ACS Chemical Biology.
Gerson, M. S., et al. (2023). Incorporation of Aliphatic Proline Residues into Recombinantly Produced Insulin. ACS Chemical Biology.
Silverman, R. B., & Zhuang, H. (1994). Syntheses of proline analogs as potential mechanism-based inhibitors of proline dehydrogenase: 4-methylene-L-, (E)- and (Z)-4-(fluoromethylene)-L-, cis- and trans-5-ethynyl-(.+-.)-, and cis- and trans-5-vinyl-L-proline. The Journal of Organic Chemistry.
Breunig, S., & Tirrell, D. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Semantic Scholar.
Arentson, B. W., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine. Biochemistry.
Unknown. (n.d.).
Kraus, J. L., et al. (1993). Mechanism-based inhibition of proline dehydrogenase by proline analogues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1202(1), 77-81.
Tanner, J. J., et al. (2021). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Organic & Biomolecular Chemistry.
Bach, T. H., & Takagi, H. (2025). Properties, metabolisms, and applications of L-proline analogues. Applied Microbiology and Biotechnology.
Pandhare, J., et al. (2019). Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications.
Thives Santos, W., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal.
Castorina, A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid.
Pandhare, J., et al. (2019). Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. Molecular Cancer Therapeutics.
Kunjapur, A. M., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics.
Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.
Thives Santos, W., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
Unknown. (n.d.).
Kunjapur, A. M., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics.
Coutsogeorgopoulos, C., et al. (1979). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochimica et Biophysica Acta (BBA) - General Subjects.
Conformational Analysis of 5-Fluoropiperidine-2-carboxylic Acid: A Technical Guide
This guide provides a comprehensive technical analysis of the conformational dynamics of 5-Fluoropiperidine-2-carboxylic acid (5-F-P2C). It moves beyond standard structural characterization to explore the stereoelectroni...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the conformational dynamics of 5-Fluoropiperidine-2-carboxylic acid (5-F-P2C). It moves beyond standard structural characterization to explore the stereoelectronic forces driving molecular geometry, essential for applications in peptidomimetics and structure-based drug design.
Executive Summary
5-Fluoropiperidine-2-carboxylic acid (5-F-P2C) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted analogue of pipecolic acid and a surrogate for proline. The introduction of a fluorine atom at the C5 position creates a unique stereoelectronic environment where steric bulk, dipole interactions, and the gauche effect compete. This guide details the structural causality between these forces, providing a validated workflow for determining the solution-state conformation of 5-F-P2C diastereomers.
Structural Fundamentals & Stereochemistry
To perform an accurate conformational analysis, one must first define the stereochemical relationships. 5-F-P2C exists as two primary diastereomers (assuming the natural
-configuration at the C2-carboxylate):
(2S, 5S)-cis-5-fluoro-pipecolic acid: The C2-COOH and C5-F substituents reside on the same face of the piperidine ring.
(2S, 5R)-trans-5-fluoro-pipecolic acid: The substituents reside on opposite faces.
The Piperidine Chair Geometry
Unlike pyrrolidine (proline), which undergoes envelope puckering, the piperidine ring exists predominantly in a chair conformation. The placement of substituents into Axial (ax) or Equatorial (eq) positions is the primary determinant of stability.
Isomer
Relative Config
Chair A (C2-Eq)
Chair B (C2-Ax)
Predicted Stability
(2S, 5S)-cis
1,4-cis
C2-Eq / C5-Ax
C2-Ax / C5-Eq
High (Matched Effects)
(2S, 5R)-trans
1,4-trans
C2-Eq / C5-Eq
C2-Ax / C5-Ax
Variable (Competing Effects)
Technical Note: In a 6-membered ring, a 1,4-cis relationship places one group equatorial and the other axial. A 1,4-trans relationship places both equatorial or both axial.
Theoretical Framework: Stereoelectronic Drivers
Understanding the conformation of 5-F-P2C requires analyzing three competing forces.
The Fluorine Gauche and Axial Preference
In N-protonated fluoropiperidines (the physiological state of 5-F-P2C), fluorine exhibits a strong preference for the axial orientation.[1] This contradicts standard steric logic (where substituents prefer equatorial positions) but is driven by two stabilizing interactions:
Charge-Dipole Attraction: The electronegative fluorine (
) stabilizes the positive charge on the ammonium nitrogen () through a through-space electrostatic interaction when in the axial position (closer proximity).
Hyperconjugation (
): When F is axial, the anti-periplanar bonds can donate electron density into the low-lying antibonding orbital.[2]
Steric Demand of the Carboxylate (A-Value)
The carboxyl group (-COOH) is sterically bulky (A-value
1.7 kcal/mol). It strongly prefers the equatorial position to avoid severe 1,3-diaxial repulsive interactions with the ring protons.
The "Matched" vs. "Mismatched" Scenario
The Cis Advantage: In the (2S, 5S) isomer, the geometry allows the bulky COOH to be Equatorial while the F atom is Axial. This satisfies both the steric demand of the carboxylate and the stereoelectronic preference of the fluorine.
The Trans Conflict: In the (2S, 5R) isomer, placing the COOH Equatorial forces the F to be Equatorial (losing the electrostatic stabilization). Placing the F Axial forces the COOH Axial (incurring high steric penalty). Consequently, the trans isomer often exhibits greater conformational mobility or exists in a distorted chair.
Analytical Methodologies (The "How")
The following workflow ensures rigorous validation of the specific conformer in solution.
NMR Spectroscopy Protocol (
and
)
NMR is the gold standard for assigning axial/equatorial orientation due to the Karplus relationship of coupling constants (
).
Key Diagnostic Couplings:
(Vicinal):
: Large coupling (10–13 Hz).
or : Small coupling (2–5 Hz).
(Heteronuclear Vicinal):
: Large coupling (25–35 Hz).
/ : Intermediate coupling (10–15 Hz).
: Small coupling (<10 Hz).
Experimental Steps:
Solvent Selection: Use
(pH < 7) to ensure protonation of the amine, locking the "ammonium-fluorine" interaction. Use for non-aqueous comparisons.
Decoupling: Perform
-decoupled -NMR to simplify the multiplets at H5 and H6.
NOE Experiments: Irradiate H2. If H2 is Axial (COOH Eq), you should observe NOE enhancement of H4-Ax and H6-Ax (1,3-diaxial relationship).
Computational Modeling (DFT)
To validate NMR data, calculate the Boltzmann distribution of conformers.
Recommended Workflow:
** conformational Search:** Monte Carlo search using MMFF94 force field.
Geometry Optimization: DFT at M06-2X/6-311+G(d,p) level (handles dispersion forces well).
Solvation: Apply PCM or SMD model for Water.
Energy Calculation: Compare
between Chair A and Chair B.
Visualization of Conformational Dynamics[3]
The following diagram illustrates the decision logic and energy barriers between conformers for the (2S, 5S) isomer.
Figure 1: Conformational energy landscape for (2S, 5S)-5-F-P2C. The convergence of steric avoidance (COOH-Eq) and electrostatic attraction (F-Ax) locks the molecule into a rigid Chair A conformation.
Applications in Drug Design[1][4][5]
The conformational rigidity of 5-F-P2C makes it a powerful tool in peptidomimetics.
Proline Replacement & Amide Bond Geometry
In peptides, Proline controls the cis/trans ratio of the preceding amide bond (
).
Proline: Exists in equilibrium between
-endo and -exo puckers.
5-F-P2C (Cis): The rigid chair structure (with Axial F) mimics a specific pucker state, locking the
and torsion angles. This can pre-organize a peptide into a -turn or polyproline helix secondary structure, increasing binding affinity to receptors by reducing the entropic cost of binding.
Metabolic Stability
The C5 position in pipecolic acid is a metabolic "soft spot" prone to oxidation by P450 enzymes. Fluorination at C5 blocks this metabolic degradation while simultaneously lowering the
of the amine (due to the inductive effect, ), which can improve membrane permeability and oral bioavailability.
References
Gouverneur, V., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Nature Chemistry. Available at: [Link][1][3]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Available at: [Link]
Sutherland, A., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry. Available at: [Link]
Raines, R. T., et al. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines... Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. NIH PubMed Central. Available at: [Link]
5-Fluoropiperidine-2-carboxylic Acid: A Constrained Amino Acid Analog for Advanced Peptide Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in modern medicinal chemistry and drug discovery.[1][2] This guide focuses on 5-fluoropiperidine-2-carboxylic acid, a conformationally constrained cyclic amino acid analog. We will delve into its unique structural properties, synthesis, and incorporation into peptides, highlighting its potential to enhance the therapeutic properties of peptide-based drugs. This document will serve as a comprehensive resource, providing both theoretical insights and practical, field-proven protocols for researchers in the field.
Introduction: The Power of Fluorine in Peptide Therapeutics
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] Fluorinated amino acids, in particular, offer a unique set of properties that can significantly improve the efficacy, metabolic stability, and bioavailability of peptide-based therapeutics.[1][3] The small size and high electronegativity of the fluorine atom can induce profound changes in the local electronic environment, influencing pKa, hydrogen bonding capabilities, and overall molecular conformation. These modifications can lead to enhanced receptor binding, improved resistance to proteolytic degradation, and optimized pharmacokinetic profiles.[4]
While the use of fluorinated amino acids is becoming more prevalent, the application of cyclic, constrained analogs like 5-fluoropiperidine-2-carboxylic acid remains a more specialized yet highly promising area.[3] This guide aims to bridge this gap by providing a detailed exploration of this unique building block.
The Strategic Advantage of 5-Fluoropiperidine-2-carboxylic Acid
5-Fluoropiperidine-2-carboxylic acid is a cyclic amino acid analog where a fluorine atom is incorporated into the piperidine ring. This structural feature imparts several key advantages:
Conformational Constraint: The cyclic nature of the piperidine ring restricts the conformational freedom of the amino acid backbone. This pre-organization can lead to a more favorable binding entropy when the peptide interacts with its target receptor.[5][6]
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen, influencing its charge state at physiological pH. This can be critical for interactions with biological targets and for membrane permeability.
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation. Incorporating this analog can protect the peptide from enzymatic cleavage, thereby increasing its in vivo half-life.
Fine-tuning of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties.[7]
Probing Molecular Interactions: The fluorine atom serves as a sensitive ¹⁹F NMR probe, allowing for detailed studies of peptide conformation, dynamics, and interactions with binding partners without the background noise of ¹H NMR.[8][9][10]
Conformational Preferences of Fluorinated Piperidines
The position and stereochemistry of the fluorine atom on the piperidine ring significantly influence its conformational preferences. Studies on substituted fluoropiperidines have shown that the fluorine atom often prefers an axial orientation.[11][12][13] This preference is influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and solvent effects.[11][13] Understanding these conformational biases is crucial for the rational design of peptides with specific three-dimensional structures.
Synthesis of 5-Fluoropiperidine-2-carboxylic Acid
The synthesis of enantiopure 5-fluoropiperidine-2-carboxylic acid derivatives is a multi-step process that requires careful control of stereochemistry. While several synthetic routes have been explored, a common approach involves the fluorination of a suitable piperidine precursor.
A recent and efficient method involves a biocatalytic desymmetrization followed by a flow photochemical decarboxylative fluorination.[14] This approach allows for the large-scale production of a single isomer with high diastereomeric and enantiomeric excess.[14]
Illustrative Synthetic Scheme
Caption: A generalized workflow for the synthesis of a 5-fluoropiperidine-3-carboxylic acid isomer.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 5-fluoropiperidine-2-carboxylic acid into a peptide sequence is typically achieved using Solid-Phase Peptide Synthesis (SPPS).[15][16] SPPS allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support, simplifying the purification process at each step.[16][17]
Key Considerations for SPPS with Fluorinated Analogs
While the general principles of SPPS apply, the inclusion of fluorinated amino acids can present unique challenges. The high electronegativity of fluorine can sometimes reduce the reactivity of the system, potentially leading to lower coupling yields.[3] Therefore, optimization of coupling conditions is often necessary.
Standard Fmoc-SPPS Protocol for Incorporating 5-Fluoropiperidine-2-carboxylic Acid
The following is a generalized protocol based on the widely used Fmoc/tBu strategy.[18]
Caption: A schematic representation of the Solid-Phase Peptide Synthesis (SPPS) workflow.
Detailed Steps:
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
Coupling of 5-Fluoropiperidine-2-carboxylic Acid:
Pre-activate the Fmoc-5-fluoropiperidine-2-carboxylic acid (typically 2-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF.
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Monitoring the reaction with a ninhydrin test is recommended to ensure completion.
Washing: Wash the resin with DMF to remove unreacted reagents.
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the support and remove the side-chain protecting groups.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Biophysical Characterization of Peptides Containing 5-Fluoropiperidine-2-carboxylic Acid
After successful synthesis and purification, it is essential to characterize the biophysical properties of the modified peptide to understand the impact of the fluorinated analog.
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[20]
¹H NMR: Provides information about the overall fold and secondary structure elements.
¹⁹F NMR: The fluorine atom in the 5-fluoropiperidine-2-carboxylic acid residue serves as a highly sensitive probe.[8][9] The chemical shift of the ¹⁹F signal is exquisitely sensitive to its local environment, providing valuable insights into conformational changes, ligand binding, and protein-protein interactions.[9][21]
X-ray Crystallography:
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the three-dimensional structure.[22][23] This can definitively show the conformation of the 5-fluoropiperidine-2-carboxylic acid residue within the peptide backbone and its interactions with neighboring residues.[22]
Data Presentation: Comparative Biophysical Properties
Property
Parent Peptide
Peptide with 5-F-Pip
Rationale for Change
Receptor Binding Affinity (Kd)
Lower
Potentially Higher
Pre-organization of the peptide backbone can lead to a more favorable binding entropy.
Proteolytic Stability (t1/2)
Shorter
Longer
The constrained cyclic structure can hinder access by proteases.
Lipophilicity (LogP)
Lower
Higher
The fluorine atom generally increases lipophilicity.
Secondary Structure Propensity
Flexible
More Defined
The rigid piperidine ring can nucleate or stabilize specific secondary structures.
Applications in Drug Discovery and Chemical Biology
The unique properties of 5-fluoropiperidine-2-carboxylic acid make it a valuable tool for a range of applications:
Development of Novel Peptide Therapeutics: By enhancing metabolic stability and receptor affinity, this analog can be used to develop more potent and longer-lasting peptide drugs.[3][24]
Probing Peptide-Protein Interactions: The ¹⁹F NMR handle allows for detailed studies of how peptides interact with their biological targets.[8]
Design of Peptidomimetics: The constrained nature of the piperidine ring can be used to mimic specific secondary structures, such as β-turns, which are often involved in molecular recognition events.[6][25]
Conclusion
5-Fluoropiperidine-2-carboxylic acid is a powerful and versatile building block for the design of advanced peptides with improved therapeutic properties. Its ability to impose conformational constraints, enhance metabolic stability, and serve as a sensitive biophysical probe makes it an invaluable tool for researchers in drug discovery and chemical biology. By understanding its unique characteristics and employing optimized synthetic and analytical methodologies, scientists can unlock the full potential of this constrained amino acid analog to create the next generation of peptide-based therapeutics.
References
Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]
The Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]
Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Available at: [Link]
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. Available at: [Link]
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. Available at: [Link]
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
Fluorine NMR. University of Washington. Available at: [Link]
New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. Available at: [Link]
Solid phase peptide synthesis. SlideShare. Available at: [Link]
The most commonly used fluorinated amino acids for PrOF NMR,... ResearchGate. Available at: [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
What is solid phase peptide synthesis? Biotage. Available at: [Link]
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]
X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available at: [Link]
Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications. Available at: [Link]
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. Available at: [Link]
The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. Available at: [Link]
Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. PMC. Available at: [Link]
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com. Available at: [Link]
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]
Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]
Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4 -disubstituted-[1][2][3]triazolyl-bridged oxytocin analogues. Taylor & Francis Online. Available at: [Link]
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. Available at: [Link]
Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications. Available at: [Link]
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]
Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3. PubMed. Available at: [Link]
Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. PMC. Available at: [Link]
X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Available at: [Link]
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv. Available at: [Link]
Activation in Organic and Macromolecular Including Peptide Synthesis by Fluorinated Carboxylic Acids and Derivatives. ResearchGate. Available at: [Link]
Peptides-V, Synthesis-II CONTENTS 1. Carboxyl Group Protection 2. Activation o. St. Paul's Cathedral Mission College. Available at: [Link]
The Emergence of 5-Fluoropiperidine-2-carboxylic Acid: A Synthetic and Medicinal Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The piperidine scaffold, a privileged structure in drug discovery, is present in a wide array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile template for three-dimensional diversification.[2] The strategic combination of these two motifs in molecules such as 5-Fluoropiperidine-2-carboxylic acid presents a compelling building block for the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, key structural features, and potential applications of 5-Fluoropiperidine-2-carboxylic acid, grounded in the broader history of fluorinated piperidine synthesis.
The Strategic Advantage of Fluorinated Piperidines
The piperidine ring is a ubiquitous feature in pharmaceuticals, contributing to improved solubility, reduced toxicity, and enhanced bioavailability.[2] The incorporation of a fluorine atom onto this scaffold can have profound effects on the molecule's physicochemical and biological properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.[1] This strategic fluorination can transform a lead compound into a viable drug candidate.
A Survey of Synthetic Strategies
While a singular, linear history of the discovery of 5-Fluoropiperidine-2-carboxylic acid is not prominently documented, its emergence is a logical consequence of the evolution of synthetic methodologies for creating fluorinated heterocycles. The synthesis of this and related compounds can be approached through several modern and innovative strategies.
Stereoselective Synthesis via Biocatalytic Desymmetrization and Photochemical Fluorination
A powerful and scalable approach for the synthesis of enantiopure fluoropiperidine carboxylic acids has been demonstrated, which can be adapted for the synthesis of 5-Fluoropiperidine-2-carboxylic acid. This method hinges on two key transformations: a biocatalytic desymmetrization followed by a flow photochemical decarboxylative fluorination.[3]
A recent example of this strategy was the successful synthesis of over 400 grams of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid, a regioisomer of the title compound.[3] This highlights the industrial applicability of this route.
Experimental Protocol: Conceptual Adaptation for 5-Fluoropiperidine-2-carboxylic Acid
Starting Material: A suitable prochiral piperidine dicarboxylic acid precursor would be required.
Biocatalytic Desymmetrization: An enzyme, such as a lipase or esterase, would be employed to selectively hydrolyze one of the two ester groups of the N-protected piperidine diester. This step establishes the stereochemistry at one of the chiral centers.
Flow Photochemical Decarboxylative Fluorination: The resulting mono-acid would then be subjected to a photochemical reaction in a flow reactor. In the presence of a photocatalyst and a fluorine source (e.g., Selectfluor), the carboxylic acid is decarboxylated, and a fluorine atom is introduced at that position. This method offers excellent control over reaction conditions and safety.[3]
Caption: Conceptual workflow for stereoselective synthesis.
Dearomatization-Hydrogenation of Fluoropyridines
Another powerful strategy for accessing fluorinated piperidines is the dearomatization-hydrogenation of readily available fluoropyridine precursors.[4][5] This approach allows for the creation of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner.[5]
This one-pot rhodium-catalyzed process first dearomatizes the fluoropyridine, followed by complete saturation of the ring through hydrogenation.[5] A key advantage of this method is its ability to avoid hydrodefluorination, a common side reaction in the hydrogenation of fluorinated aromatics.
Precursor: The synthesis would start with a suitably substituted 5-fluoropyridine-2-carboxylic acid derivative.
Catalyst System: A rhodium catalyst, often in conjunction with a specialized ligand such as a carbene-appended N-heterocyclic carbene (CAAC), is typically employed.
Reaction Conditions: The reaction is carried out under a hydrogen atmosphere, often at elevated pressure, in a suitable solvent. The specific conditions would be optimized to ensure complete saturation of the pyridine ring while preserving the fluorine substituent.
The synthesis of fluorinated piperidines can also be achieved through various other methods, including:
Nucleophilic Fluorination: This involves the displacement of a suitable leaving group (e.g., a hydroxyl or sulfonate group) on the piperidine ring with a fluoride source. Reagents like DMPU/HF have been shown to be effective for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction.[6]
Electrophilic Fluorination: This strategy entails the reaction of an enolate or enamine derived from a piperidone precursor with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide).
Physicochemical and Structural Data
The properties of 5-Fluoropiperidine-2-carboxylic acid and its derivatives are crucial for their application in drug design. Below is a table summarizing key data for a related, commercially available compound.
While specific applications of 5-Fluoropiperidine-2-carboxylic acid are not extensively detailed in the literature, its structural motifs suggest significant potential as a building block in medicinal chemistry. Piperidine carboxylic acids are known to be valuable scaffolds for a variety of therapeutic targets. For instance, substituted piperidine-4-carboxylic acids have been designed as potent dual PPARα/γ agonists.[7]
The introduction of a fluorine atom at the 5-position can be expected to confer unique properties, including:
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be critical for optimizing binding to a target protein or for fine-tuning pharmacokinetic properties.
Conformational Control: The fluorine atom can influence the conformational preference of the piperidine ring, which can be exploited to achieve a desired bioactive conformation.
Metabolic Stability: As previously mentioned, the C-F bond can block sites of metabolism, potentially leading to an improved pharmacokinetic profile.
Conclusion
5-Fluoropiperidine-2-carboxylic acid stands at the intersection of two of the most important motifs in modern drug discovery: the piperidine scaffold and the fluorine atom. While its specific history is intertwined with the broader development of fluorinated heterocycle synthesis, the methodologies now exist for its efficient and stereoselective preparation. The unique combination of structural and physicochemical properties imparted by its constituent parts makes 5-Fluoropiperidine-2-carboxylic acid a highly valuable building block for the design and synthesis of the next generation of therapeutics. As synthetic methods continue to advance, the accessibility and application of such fluorinated scaffolds are poised to expand, further enriching the chemical space available to medicinal chemists.
References
Ábrahámi, R., Kiss, L., Fustero, S., & Fülöp, F. (2017).
Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791.
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.
Kiss, L., et al. (2025).
Piotr, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
Reddy, G., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3507-3512.
Sun, X., et al. (2014). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 16(15), 4062–4065.
Yang, E., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development.
potential therapeutic targets for 5-Fluoropiperidine-2-carboxylic acid
An In-Depth Technical Guide to the Potential Therapeutic Targets for 5-Fluoropiperidine-2-carboxylic Acid Abstract The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of mode...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Therapeutic Targets for 5-Fluoropiperidine-2-carboxylic Acid
Abstract
The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. The piperidine scaffold, a prevalent motif in numerous approved drugs, provides a versatile framework for accessing diverse biological targets. This guide delves into the therapeutic potential of 5-Fluoropiperidine-2-carboxylic acid, a molecule that combines these two key features. By examining structurally related compounds and the known impact of fluorination, we will explore and prioritize potential therapeutic targets, outline robust experimental workflows for their validation, and provide a scientific rationale for future drug development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic promise of this and related fluorinated heterocyclic compounds.
Introduction: The Therapeutic Promise of Fluorinated Piperidines
The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom can play a crucial role in receptor binding and influences key pharmacokinetic properties.[1][2]
The introduction of fluorine into drug candidates can profoundly alter their biological activity.[2] Fluorine's high electronegativity can modulate the pKa of nearby basic centers, such as the piperidine nitrogen, which can in turn affect target binding, reduce off-target effects (e.g., hERG channel interaction), and improve metabolic stability.[2][3] For 5-Fluoropiperidine-2-carboxylic acid, the fluorine atom at the 5-position is poised to influence the properties of the piperidine ring and its interactions with target proteins, making it a compound of significant interest for therapeutic development.
This guide will focus on the most promising based on the established pharmacology of analogous structures. We will explore the underlying biological rationale, propose detailed validation strategies, and discuss the potential advantages conferred by the fluoro-substitution.
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in a range of neurological and psychiatric disorders.[4] Consequently, NMDA receptor antagonists are recognized for their therapeutic potential in conditions such as:
Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and Huntington's disease.[4]
Cerebral Ischemia and Stroke: To prevent neuronal damage following reduced blood flow.[4]
Epilepsy and Convulsive Disorders: By reducing excessive neuronal firing.
Neuropathic Pain and Migraine: By modulating pain signaling pathways.[4][5]
Evidence for Targeting by Piperidine-2-Carboxylic Acid Derivatives
A substantial body of evidence points to piperidine-2-carboxylic acids as potent and selective NMDA receptor antagonists. For instance, a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been shown to selectively antagonize NMDA receptors, with some compounds demonstrating a shorter duration of action in vivo, which could be beneficial for treating acute conditions like stroke. The carboxylic acid moiety is a key pharmacophoric feature for binding to the glutamate/NMDA binding site.
The Postulated Role of 5-Fluoro Substitution
The introduction of a fluorine atom at the 5-position of the piperidine ring could offer several advantages:
Enhanced Potency and Selectivity: The electronegative fluorine atom can alter the electronic distribution of the piperidine ring, potentially leading to more favorable interactions with the receptor's binding pocket. This could enhance binding affinity and selectivity, particularly for specific NMDA receptor subtypes like NR2B, which is a key target for neuroprotection.[5][6]
Modulated Pharmacokinetics: Fluorination can influence lipophilicity and metabolic stability.[7] This can lead to improved brain penetration and a more desirable pharmacokinetic profile, such as an optimized duration of action.
Experimental Validation Workflow
A systematic approach is required to confirm that 5-Fluoropiperidine-2-carboxylic acid is an NMDA receptor antagonist and to characterize its properties.
The initial step is to determine if the compound binds to the NMDA receptor. This is typically done using radioligand displacement assays.
Protocol: Radioligand Binding Assay
Preparation of Membranes: Prepare synaptic membrane fractions from rat or mouse brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
Radioligand: Use a well-characterized NMDA receptor antagonist radioligand, such as [³H]CGS-19755.
Incubation: Incubate the membranes with the radioligand and varying concentrations of 5-Fluoropiperidine-2-carboxylic acid.
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Following confirmation of binding, the functional activity of the compound must be assessed. Electrophysiology is the gold standard for characterizing ion channel modulators.
Protocol: Electrophysiological Recording in Oocytes or Cell Lines
Expression System: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing specific NMDA receptor subtypes (e.g., NR1/NR2A, NR1/NR2B).
Agonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.
Antagonist Application: Co-apply the agonist with increasing concentrations of 5-Fluoropiperidine-2-carboxylic acid.
Data Analysis: Measure the reduction in the agonist-induced current and determine the IC₅₀ for the antagonistic effect. This will confirm whether the compound is an antagonist and can reveal any subtype selectivity.[6]
To assess the neuroprotective potential, a cell-based model of excitotoxicity is employed.
Protocol: NMDA-Induced Excitotoxicity in Primary Neuronal Cultures
Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.
Treatment: Pre-incubate the neuronal cultures with various concentrations of 5-Fluoropiperidine-2-carboxylic acid.
Induction of Excitotoxicity: Expose the cultures to a high concentration of NMDA for a short period to induce cell death.
Assessment of Viability: After a recovery period, assess cell viability using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Data Analysis: Determine the concentration at which the compound provides significant protection against NMDA-induced cell death.
Caption: HIF-1α pathway and validation workflow for PHD inhibitors.
Other Potential Therapeutic Targets
While NMDA receptors and PHDs represent the most likely targets based on close structural analogs, the 5-Fluoropiperidine-2-carboxylic acid scaffold may also interact with other enzymes.
α-Glucosidase and Cholinesterases
Rationale: A recent study demonstrated that fluorine-substituted piperidines can inhibit α-glucosidase and cholinesterases (acetylcholinesterase and butyrylcholinesterase), suggesting potential applications in type 2 diabetes and Alzheimer's disease , respectively.
[8]* Validation: Standard in vitro enzyme inhibition assays for α-glucosidase, acetylcholinesterase, and butyrylcholinesterase can be performed using commercially available kits.
Dihydrofolate Reductase (DHFR)
Rationale: Piperidine-based thiosemicarbazones have been identified as inhibitors of DHFR, a crucial enzyme in folate metabolism that is a well-established target for anticancer and antimicrobial agents.
[9]* Validation: The inhibitory activity against DHFR can be assessed using a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
[9]
Summary of Potential Targets and Therapeutic Indications
Potential Target
Therapeutic Indication(s)
Strength of Evidence (based on structural analogy)
5-Fluoropiperidine-2-carboxylic acid is a compelling molecule for therapeutic exploration, with its structural features suggesting a high probability of activity as an NMDA receptor antagonist for neurological disorders. The potential for this scaffold to also inhibit prolyl hydroxylases presents an intriguing alternative therapeutic avenue for the treatment of anemia. The role of the 5-fluoro substituent in modulating potency, selectivity, and pharmacokinetic properties will be a critical aspect of its development.
The experimental workflows outlined in this guide provide a clear, step-by-step path for the comprehensive evaluation of this compound. Successful validation against one or more of these targets would warrant further preclinical development, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology assessments. The insights gained from studying 5-Fluoropiperidine-2-carboxylic acid will not only determine its therapeutic future but also contribute to a broader understanding of how fluorination can be strategically employed in the design of novel piperidine-based therapeutics.
References
Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 35(19), 3547-3557. [Link]
Bigge, C. F., et al. (2000). U.S. Patent No. 6,124,317. Washington, DC: U.S.
Laszlovszky, I., et al. (2003). Piperidine derivatives as nmda receptor antagonists.
Ivan, M., et al. (2006). Design and Synthesis of Substituted Pyridine Derivatives as HIF-1alpha Prolyl Hydroxylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5559-5563. [Link]
Ito, K., et al. (2007). Piperidine derivative having nmda receptor antagonistic activity. U.S.
Warshakoon, N. C., et al. (2006). Design and Synthesis of Substituted Pyridine Derivatives as HIF-1α prolyl Hydroxylase Inhibitors. ResearchGate. [Link]
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523. [Link]
Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804-807. [Link]
Gouverneur, V. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
Scott, K. A., et al. (2019). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]
Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22441. [Link]
Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2374-2384. [Link]
Gierczyk, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117865. [Link]
The Strategic Integration of 5-Fluoropiperidine-2-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, 5-Fluoropiperidine-2-carboxylic acid, a fluorinated analog of the non-proteinogenic amino acid pipecolic acid, presents a compelling scaffold for the design of novel therapeutics. Its constrained cyclic structure, combined with the electronic effects of the fluorine atom, offers a unique conformational rigidity and the potential to modulate key pharmacological parameters.
This comprehensive guide provides an in-depth exploration of the applications of 5-Fluoropiperidine-2-carboxylic acid in drug discovery. We will delve into its potential therapeutic applications, propose synthetic strategies, and provide detailed protocols for its incorporation into lead compounds and subsequent evaluation.
Part 1: Rationale for the Application of 5-Fluoropiperidine-2-carboxylic Acid in Drug Design
The introduction of a fluorine atom onto the piperidine ring at the 5-position, particularly in conjunction with the carboxylic acid at the 2-position, can profoundly influence a molecule's biological activity. This strategic modification can be leveraged in several ways:
Modulation of pKa and Basic Nitrogen Center Activity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen. This modulation is critical in drug design as it can influence the molecule's charge state at physiological pH, thereby affecting its interaction with biological targets, membrane permeability, and potential for off-target effects such as hERG channel inhibition.
Conformational Constraint and Pre-organization: The rigid piperidine ring restricts the conformational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity. The stereochemistry of the fluorine and carboxylic acid groups further defines the spatial arrangement of substituents, allowing for precise three-dimensional exploration of a binding pocket.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.
Bioisosteric Replacement: The 5-fluoropiperidine-2-carboxylic acid moiety can serve as a bioisostere for other cyclic or acyclic amino acids. This substitution can lead to improved pharmacokinetic properties while maintaining or enhancing the desired biological activity.[1][2]
Tracer for PET Imaging: The use of fluorinated amino acids as tracers for Positron Emission Tomography (PET) is a well-established technique in oncology for visualizing tumors with elevated amino acid metabolism.[3][4][5] 18F-labeled 5-Fluoropiperidine-2-carboxylic acid could potentially be developed as a novel PET tracer for specific diagnostic applications.
Part 2: Potential Therapeutic Applications
Based on the known pharmacology of piperidine-containing drugs and the influence of fluorination, 5-Fluoropiperidine-2-carboxylic acid is a promising scaffold for a range of therapeutic areas:
Central Nervous System (CNS) Disorders
The piperidine scaffold is a common feature in many CNS-active drugs. The ability of fluorine to modulate lipophilicity and pKa is particularly advantageous for optimizing blood-brain barrier penetration and target engagement within the CNS.
As a Constrained Glycine Analog: The piperidine-2-carboxylic acid core can be viewed as a constrained analog of glycine or other neurotransmitter amino acids. This makes it a valuable building block for designing ligands for CNS targets such as NMDA receptors, GABA receptors, and glycine transporters.
Infectious Diseases
A patent for the synthesis of (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid highlights its use as an intermediate for β-lactamase inhibitors.[6] This suggests a strong potential for 5-fluoropiperidine-2-carboxylic acid derivatives in the development of novel antibacterial agents. The hydroxyl group can be a precursor to the fluorine atom via nucleophilic substitution, and the resulting fluorinated compound may exhibit improved potency or a different spectrum of activity against resistant bacterial strains.
Oncology
As a non-proteinogenic amino acid, 5-Fluoropiperidine-2-carboxylic acid could be incorporated into peptidomimetics or small molecules designed to disrupt protein-protein interactions or inhibit enzymes involved in cancer progression. Furthermore, its potential as a PET imaging agent could aid in the diagnosis and staging of various cancers.[3][4][5]
Part 3: Synthetic Protocols
Proposed Retrosynthetic Analysis
A logical approach would involve the stereoselective synthesis of a suitable protected 5-hydroxypiperidine-2-carboxylate, followed by a stereospecific fluorination step.
Caption: Proposed retrosynthetic pathway for 5-Fluoropiperidine-2-carboxylic acid.
Protocol 1: Synthesis of a Protected (2S,5S)-5-Hydroxypiperidine-2-carboxylate Intermediate
This protocol is adapted from methodologies for synthesizing similar piperidine scaffolds.
Materials:
(S)-Pyroglutamic acid
Protecting group reagents (e.g., Boc-anhydride, Benzyl bromide)
Reducing agents (e.g., LiAlH4)
Oxidizing agents (e.g., Swern or Dess-Martin oxidation)
Reagents for ring expansion or functional group manipulation
Procedure:
Protection of Pyroglutamic Acid: Protect the amine and carboxylic acid functionalities of (S)-pyroglutamic acid.
Reduction and Ring Opening: Reduce the lactam and selectively open the ring to generate a linear precursor with the desired stereochemistry.
Introduction of the Hydroxyl Group: Introduce a hydroxyl group at the C5 position through stereoselective methods.
Cyclization: Induce intramolecular cyclization to form the 5-hydroxypiperidine ring.
Protection of the Hydroxyl Group: Protect the newly introduced hydroxyl group.
Esterification: Esterify the carboxylic acid at the C2 position.
Dissolution: Dissolve the protected 5-hydroxypiperidine-2-carboxylate intermediate in anhydrous dichloromethane under an inert atmosphere.
Cooling: Cool the reaction mixture to -78 °C.
Addition of Fluorinating Agent: Slowly add the fluorinating agent (e.g., Deoxofluor®) to the cooled solution.
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to yield the protected 5-fluoropiperidine-2-carboxylate.
Part 4: Incorporation into a Lead Scaffold and In Vitro Evaluation
The following protocols outline the general steps for incorporating 5-Fluoropiperidine-2-carboxylic acid into a peptide sequence and a small molecule, followed by initial in vitro evaluation.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for incorporating 5-Fluoropiperidine-2-carboxylic acid into a peptide via SPPS.
Materials:
Fmoc-protected amino acids
Fmoc-(2S,5R)-5-Fluoropiperidine-2-carboxylic acid (or other desired stereoisomer)
Deprotection solution (e.g., 20% piperidine in DMF)
Cleavage cocktail (e.g., TFA/TIS/water)
HPLC for purification
Procedure:
Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF).
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution.
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the coupling reagents.
Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Incorporation of 5-Fluoropiperidine-2-carboxylic Acid: In the desired cycle, use Fmoc-protected 5-Fluoropiperidine-2-carboxylic acid for the coupling reaction.
Final Deprotection: Remove the final N-terminal Fmoc group.
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 4: Amide Coupling for Small Molecule Synthesis
Activation: Activate the carboxylic acid of 5-Fluoropiperidine-2-carboxylic acid with the coupling reagent in the presence of an organic base.
Coupling: Add the amine-containing scaffold to the activated acid and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents.
Purification: Purify the desired amide product by column chromatography or preparative HPLC.
Protocol 5: In Vitro Biological Evaluation
The specific assays will depend on the therapeutic target. Below is a general workflow.
Application Note: Strategic Incorporation of 5-Fluoropiperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary 5-Fluoropiperidine-2-carboxylic acid (5-F-Pip) is a non-canonical amino acid that combines the conformational constraints of pipecolic acid (homoproline) with the unique electronic properties of fluorin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Fluoropiperidine-2-carboxylic acid (5-F-Pip) is a non-canonical amino acid that combines the conformational constraints of pipecolic acid (homoproline) with the unique electronic properties of fluorine. It is increasingly utilized in drug development to modulate peptide backbone geometry (
amide bond ratios), enhance metabolic stability against proteolytic cleavage, and serve as a sensitive F-NMR probe for binding studies.
However, 5-F-Pip presents distinct synthetic challenges. The secondary amine is sterically hindered, and the electron-withdrawing fluorine atom at the C5 position significantly reduces the nucleophilicity of the nitrogen, making chain elongation difficult. This guide provides optimized protocols to overcome these barriers, ensuring high-yield incorporation and preventing racemization.
Understanding the "Fluorine Effect" is a prerequisite for successful synthesis. Unlike proline, where the ring pucker is flexible, the fluorine atom in 5-F-Pip locks the piperidine ring into specific chair conformations due to the gauche effect (preference of the C–F bond to be gauche to the N lone pair) and steric repulsion.
Stereochemical Selection Guide
The choice of isomer determines the secondary structure of your peptide.
Isomer (Configuration)
Fluorine Orientation
Ring Pucker Preference
Amide Bond Preference ()
Application
(2S, 5S)-5-F-Pip
Trans to COOH
C5-endo
High Trans preference
Extended strands, PPI inhibitors
(2S, 5R)-5-F-Pip
Cis to COOH
C5-exo
Increased Cis population
-turn mimics, Hairpins
Decision Tree: Isomer Selection
Use this logic flow to select the correct building block for your structural goals.
Figure 1: Selection logic for 5-F-Pip stereoisomers based on desired peptide secondary structure.
Experimental Protocols
Protocol A: Coupling of Fmoc-5-F-Pip-OH (Incorporation)
Objective: Attach 5-F-Pip to the growing peptide chain (Resin-AA-NH₂).
Challenge: Steric bulk of the piperidine ring.
Solution: Use high-efficiency uronium reagents. Carbodiimides (DIC) are generally too slow.
Reagents:
Fmoc-5-F-Pip-OH (3.0 eq)
HATU (2.9 eq) or COMU (2.9 eq)
HOAt (3.0 eq) – Crucial additive to suppress racemization.
Pre-activation: Dissolve Fmoc-5-F-Pip-OH, HATU, and HOAt in minimal DMF. Add DIPEA. Shake for 30 seconds. The solution should turn yellow.
Coupling: Add the pre-activated mixture to the resin-bound peptide.
Incubation: Shake at room temperature for 2 hours . (Standard AA coupling is usually 45 min; the extra time accounts for the secondary amine formation).
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
Test: Perform a chloranil test (more sensitive for secondary amines than Kaiser test) to verify coupling.
Protocol B: Elongation (Coupling to the N-terminus of 5-F-Pip)
Objective: Attach the next amino acid to the 5-F-Pip nitrogen.
Challenge:Critical Step. The 5-F-Pip nitrogen is a secondary amine (sterically hindered) AND electron-deficient due to the inductive effect of the fluorine at C5. Standard coupling will likely fail or result in low yield.
Solution: Use highly reactive acylating species (Acid Chlorides or Fluorides).
Method 1: The HATU/HOAt "Double Couple" (For non-bulky incoming AAs)
Cycle 1: Coupling AA (4 eq), HATU (4 eq), HOAt (4 eq), DIPEA (8 eq) in DMF. React for 2 hours at 50°C (Microwave preferred) or 4 hours RT.
Cycle 2: Repeat with fresh reagents.
Method 2: The Acid Chloride Method (For bulky incoming AAs or difficult sequences)
Recommended for high-value synthesis.
Reagents:
Fmoc-AA-OH (incoming amino acid)
Bis(trichloromethyl)carbonate (BTC / Triphosgene)
2,4,6-Collidine
THF/DCM (dry)
Procedure:
Activation (In situ Acid Chloride generation):
In a glass vial, dissolve Fmoc-AA-OH (5 eq) and BTC (1.6 eq) in dry THF.
Add Collidine (15 eq) dropwise. Caution: Gas evolution (CO₂/Phosgene traces). Perform in fume hood.
A white precipitate (collidine hydrochloride) will form. Stir for 1-2 minutes.
Coupling:
Add the suspension directly to the resin-bound 5-F-Pip peptide.
Shake for 1 hour at room temperature.
Capping:
Wash resin.[2] Acetylate any unreacted amines using Ac₂O/DIPEA/DMF to prevent deletion sequences.
Protocol C: Cleavage & Analysis
Cleavage Cocktail:
Standard TFA/TIPS/Water (95:2.5:2.5) is compatible. The C–F bond is stable to standard acidolysis.
Analytical Monitoring (
F-NMR):
5-F-Pip provides a distinct handle for reaction monitoring without isotopic enrichment.
Sample Prep: Dissolve crude peptide (~1 mg) in D₂O or DMSO-d6.
Parameters: Run proton-decoupled
F-NMR.
Interpretation:
Single peak indicates conformational homogeneity.
Double peaks (often with unequal intensity) indicate slow exchange between cis and trans amide rotamers.
Note: The chemical shift is highly sensitive to the local environment (typically
-170 to -190 ppm relative to CFCl₃), allowing you to verify the integrity of the residue.
Workflow Visualization
Figure 2: SPPS Workflow highlighting the critical divergence in the elongation step.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Coupling of 5-F-Pip
Steric hindrance of the piperidine ring.
Switch from DIC/HOBt to HATU/HOAt . Double couple if necessary.
Incomplete Coupling to 5-F-Pip
Low nucleophilicity of the fluorinated amine.
Use Protocol B (Method 2) . Acid chlorides are more reactive than active esters. Increase temperature to 50°C.
Racemization
Base-catalyzed proton abstraction during activation.
Ensure HOAt is present. Use Collidine (weaker base) instead of DIPEA during the difficult coupling steps.
This is often physical, not chemical. Run HPLC at 60°C to coalesce peaks or check by F-NMR (peaks should coalesce at high temp).
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Teixidó, M., et al. (2005). Solid-phase synthesis of N-methyl- and N-alkylamino acids. Journal of Peptide Science, 11(2), 85-102. (Provides foundational protocols for hindered amines).
Hu, X.-G., et al. (2020).[3] Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 18, 8391-8399. (Mechanistic basis for ring pucker and gauche effects).
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Authoritative review on HATU/HOAt usage).
Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. (Discusses aza-peptide constraints).
Application Notes & Protocols: Strategic Amide Coupling of 5-Fluoropiperidine-2-carboxylic acid
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1][2] The strategic intr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1][2] The strategic introduction of fluorine into this heterocycle can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions. 5-Fluoropiperidine-2-carboxylic acid, a chiral building block, offers a gateway to novel chemical entities with these enhanced properties.
However, the synthesis of amide derivatives from this building block presents a unique set of challenges that demand a carefully considered approach. The presence of a stereocenter at the α-carbon (C2), the electron-withdrawing nature of the fluorine atom, and the inherent steric bulk of the piperidine ring necessitate robust and optimized coupling protocols to ensure high yield, purity, and, most critically, stereochemical integrity.[3] This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and troubleshooting strategies for the successful amide coupling of 5-Fluoropiperidine-2-carboxylic acid.
The Mechanistic Landscape: Challenges and Strategic Solutions
The formation of an amide bond requires the activation of the carboxylic acid to overcome its inherent low electrophilicity.[4] This is typically achieved using a "coupling reagent." For a substrate like 5-Fluoropiperidine-2-carboxylic acid, three primary challenges must be addressed.
Epimerization: The proton on the C2 chiral center is susceptible to abstraction, particularly when the adjacent carboxyl group is activated. This can lead to a loss of stereochemical purity, a critical failure in drug development.[5] The rate of epimerization is highly dependent on the coupling conditions, including the choice of reagent, base, and temperature.[6]
Steric Hindrance: The piperidine ring presents a significant steric barrier, which can slow down the rate of reaction, especially when coupled with an equally hindered amine.[7] Inefficient coupling can lead to lower yields and the accumulation of side products.
Side Reactions: The choice of coupling reagent can introduce specific side reactions. For instance, uronium/aminium-based reagents can cause guanidinylation of the reacting amine if used in excess, while carbodiimides can form stable N-acylurea byproducts that complicate purification.[8]
Our strategy is therefore twofold:
Select a coupling reagent and conditions that generate a highly reactive activated ester intermediate. This accelerates the desired aminolysis reaction, which outcompetes the pathways leading to epimerization.[9]
Optimize stoichiometry, base selection, and temperature to minimize side reactions and ensure the reaction proceeds to completion.
Visualizing the General Workflow
The overall process for amide coupling can be summarized in a straightforward workflow, from initial preparation to the final purified product.
Caption: General workflow for a typical amide coupling reaction.
Comparative Analysis of Premier Coupling Reagents
The choice of coupling reagent is the most critical decision in this protocol. While dozens of reagents exist, a few have emerged as superior for challenging substrates.[10] Uronium salts like HATU and carbodiimides like EDC (often paired with an additive) are among the most effective and widely used.[11][12]
High reactivity, fast kinetics, suitable for hindered substrates.[12][13]
Higher cost; can cause guanidinylation of amine if used in excess.
EDC / HOAt
Carbodiimide + Additive
Forms O-acylisourea, trapped by HOAt to form OAt-active ester.
Very Good
Cost-effective; water-soluble urea byproduct is easily removed during workup.[14]
Slower than HATU; risk of N-acylurea formation without an additive.[8]
PyBOP / DIPEA
Phosphonium Salt
Forms OBt-active ester.
Good
Does not cause guanidinylation; stable reagent.[8]
Byproduct (HMPA from original BOP) can be toxic; PyBOP is a safer alternative.[8]
T3P®
Phosphonic Anhydride
Forms a mixed phosphonic anhydride.
Good
High yields, especially for sterically hindered peptides; byproducts are water-soluble.[8]
Requires careful handling; often used with a tertiary amine base.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for its high success rate with sterically hindered and epimerization-prone substrates.[9]
Materials:
5-Fluoropiperidine-2-carboxylic acid (or its N-protected form, e.g., Boc)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoropiperidine-2-carboxylic acid (1.0 eq).
Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
Cool the solution to 0 °C in an ice bath.
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
Add HATU (1.1 eq) to the mixture. Stir the solution at 0 °C for 10-15 minutes to allow for pre-activation. The formation of the OAt-active ester is crucial before the amine is introduced.[9]
Add the desired amine (1.05 eq) to the reaction mixture.
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS. For very hindered substrates, the reaction may require stirring overnight.
Workup: Upon completion, dilute the reaction mixture with EtOAc or DCM.
Wash the organic layer successively with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
Mechanism of HATU-Mediated Coupling
The superiority of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester, which is then readily attacked by the amine.
Caption: Simplified mechanism of amide bond formation using HATU.
Protocol 2: Cost-Effective Coupling using EDC/HOAt
This classic method is robust and more economical than using uronium salts. The addition of HOAt is critical for suppressing epimerization and increasing reaction rates.[6]
Materials:
5-Fluoropiperidine-2-carboxylic acid (or its N-protected form)
To a dry round-bottom flask, add 5-Fluoropiperidine-2-carboxylic acid (1.0 eq), the amine (1.05 eq), and HOAt (1.2 eq).
Dissolve the components in anhydrous DCM or DMF (approx. 0.1-0.2 M).
Cool the solution to 0 °C in an ice bath.
Add DIPEA (2.5 eq).
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The order of addition is crucial to prevent side reactions associated with the O-acylisourea intermediate.
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
Workup: Dilute the reaction mixture with DCM.
Wash the organic layer successively with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic and basic washes help remove unreacted starting materials and the water-soluble urea byproduct.[14]
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Incomplete activation of the carboxylic acid.2. Low reactivity of the amine (sterically hindered or electron-deficient).3. Poor quality/wet reagents or solvent.
1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[7]2. Increase reaction time and/or temperature (e.g., 40 °C). For extremely difficult cases, consider converting the acid to an acyl fluoride.[15][16]3. Use freshly opened or distilled anhydrous solvents and high-purity reagents.
Presence of Diastereomers (Epimerization)
1. Base is too strong or reaction temperature is too high.2. Activation is too slow, allowing time for proton abstraction.3. Coupling reagent is not effective at suppressing epimerization.
1. Switch from DIPEA to a weaker base like 2,4,6-collidine.[8] Ensure the reaction is run at the lowest effective temperature.2. Use HATU or add HOAt to carbodiimide reactions, as these accelerate coupling and minimize the lifetime of epimerization-prone intermediates.[6]3. Avoid using carbodiimides without an additive like HOBt or, preferably, HOAt.
Guanidinylation Side Product
Use of excess uronium/aminium reagent (e.g., HATU, HBTU) relative to the carboxylic acid.
1. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., Acid:HATU:Amine = 1.05:1.0:1.0).2. Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.
Difficult Purification
1. Incomplete removal of urea byproduct from EDC/DCC reactions.2. Unreacted starting materials co-eluting with the product.
1. For EDC, perform thorough acidic and basic aqueous washes as the byproducts are water-soluble.[14] For DCC, filter the reaction mixture before workup to remove the insoluble DCU byproduct.2. Optimize stoichiometry to drive the reaction to completion. Use a different solvent system for chromatography.
Conclusion
The successful amide coupling of 5-Fluoropiperidine-2-carboxylic acid is a critical step in harnessing its potential for medicinal chemistry. While the substrate presents challenges related to steric hindrance and epimerization, these can be effectively overcome through the rational selection of modern coupling reagents and the careful control of reaction conditions. The high-efficiency HATU protocol offers speed and excellent stereochemical preservation, making it ideal for high-value syntheses. The more economical EDC/HOAt protocol provides a reliable alternative, provided the reaction parameters are strictly followed. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently synthesize novel amide derivatives, paving the way for the discovery of next-generation therapeutics.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Carpino, L. A., & El-Faham, A. (1999). The 7-Azabenzotriazolyloxycarbonyl (OZ) Amino-Protecting Group. The Journal of Organic Chemistry, 64(12), 4162-4165. [Link]
Wikipedia contributors. (2024). Peptide synthesis. Wikipedia, The Free Encyclopedia. [Link]
Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. RSC Advances, 3(44), 21679-21688. [Link]
Grishin, D. A., et al. (2023). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[11]uril. ChemRxiv. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Muttenthaler, M., et al. (2021). Epimerisation in Peptide Synthesis. Australian Journal of Chemistry, 74(1), 1-13. [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 60(11), 3561–3564. [Link]
Organic-Synthesis.org. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
Movassaghi, M., & Schmidt, M. A. (2007). N,N-Dimethyl-4-chloropyridinium Trifluoromethanesulfonate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
Klose, J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Molecules, 29(11), 2661. [Link]
Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
The Royal Society of Chemistry. (2018). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. [Link]
Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. [Link]
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
Al-Warhi, T., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 629-637. [Link]
Le, C., et al. (2025). Base-Promoted Dynamic Amide Exchange: Efficient Access to Isotopically Enriched Tertiary Amides. ChemRxiv. [Link]
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555. [Link]
Pellizzoni, S., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(8), 1083-1093. [Link]
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
Fustero, S., et al. (2012). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2012(28), 5516-5526. [Link]
ResearchGate. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. ResearchGate. [Link]
Mastering the Crystalline Form: An Application Guide to the Crystallization of 5-Fluoropiperidine-2-carboxylic acid Hydrochloride
Abstract This comprehensive guide provides a detailed framework for the crystallization of 5-Fluoropiperidine-2-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. Recognizing the critical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides a detailed framework for the crystallization of 5-Fluoropiperidine-2-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. Recognizing the critical impact of the solid-state form on the physicochemical properties and manufacturability of active pharmaceutical ingredients (APIs), this document outlines a rational approach to developing robust crystallization protocols. We delve into the fundamental principles of crystallization, offer a systematic solvent selection strategy, and provide detailed, step-by-step protocols for cooling, anti-solvent, and vapor diffusion crystallization methods. Furthermore, this guide establishes a self-validating system through rigorous characterization of the resulting crystalline material by X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and drug development professionals seeking to control and optimize the solid form of this important fluorinated piperidine derivative.
Introduction: The Criticality of Crystalline Form
5-Fluoropiperidine-2-carboxylic acid hydrochloride is a fluorinated analog of pipecolic acid, a constrained amino acid derivative of significant interest in medicinal chemistry. The introduction of fluorine can profoundly influence molecular conformation, pKa, and metabolic stability, making this compound a valuable scaffold for novel therapeutics.[1][2][3] However, the ultimate success of any API is intrinsically linked to its solid-state properties.
The crystalline form of a pharmaceutical compound is not a trivial characteristic; it governs a cascade of critical attributes including solubility, dissolution rate, bioavailability, stability, and manufacturability.[4][5][6] The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[4][5] Different polymorphs can exhibit distinct physical properties, and failure to identify and control the desired form can lead to unforeseen clinical and regulatory hurdles.[5][7] Therefore, a systematic approach to crystallization is paramount to ensure the consistent production of a stable, high-purity crystalline form of 5-Fluoropiperidine-2-carboxylic acid hydrochloride.
This guide provides a foundational methodology for achieving this control, emphasizing the causal relationships between experimental choices and crystalline outcomes.
Foundational Principles: A Rational Approach to Crystallization
Crystallization is a thermodynamically driven process involving the self-assembly of molecules into a highly ordered, three-dimensional lattice. The journey from a disordered solution to a well-defined crystal is governed by two key stages: nucleation and crystal growth. Both are influenced by a multitude of factors, including supersaturation, temperature, solvent properties, and the presence of impurities.[8]
Our strategy is to systematically explore these factors to identify optimal conditions for the crystallization of 5-Fluoropiperidine-2-carboxylic acid hydrochloride.
The Importance of Solvent Selection
The choice of solvent is arguably the most critical decision in designing a crystallization process.[9] An ideal solvent system will exhibit moderate solubility for the compound, with solubility being temperature-dependent for cooling crystallization or significantly reduced by the addition of an anti-solvent.[8][10][11] Given that 5-Fluoropiperidine-2-carboxylic acid is a hydrochloride salt of an amino acid, a range of polar protic and aprotic solvents should be considered.
Table 1: Proposed Solvent Screening for Crystallization of 5-Fluoropiperidine-2-carboxylic acid hydrochloride
Solvent Class
Primary Solvents
Anti-Solvents
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Diethyl ether, Heptane, Toluene
Alcohols are generally good solvents for polar compounds and hydrochloride salts due to their hydrogen bonding capabilities. Their varying polarities offer a spectrum for solubility modulation. Non-polar anti-solvents will effectively induce supersaturation.
Ketones
Acetone
Heptane, Cyclohexane
Acetone is a polar aprotic solvent that can be effective for dissolving hydrochloride salts. Its volatility can also be leveraged in slow evaporation methods.
Ethers
Tetrahydrofuran (THF)
Heptane, Hexane
THF is a moderately polar aprotic solvent that can offer different solvation properties compared to alcohols.
Aqueous Systems
Water
Acetone, Isopropanol
Water is a highly polar solvent and often a good starting point for hydrochloride salts. The use of organic anti-solvents can effectively trigger crystallization. The potential for hydrate formation must be considered and investigated.[12]
Nitriles
Acetonitrile
Methyl tert-butyl ether (MTBE)
Acetonitrile is a polar aprotic solvent with a different dipole moment and hydrogen bonding capacity compared to other solvents, potentially leading to unique crystal forms.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point for the systematic investigation of the crystallization of 5-Fluoropiperidine-2-carboxylic acid hydrochloride. It is crucial to maintain detailed records of all experimental parameters and observations.
General Considerations
Purity of Starting Material: Ensure the 5-Fluoropiperidine-2-carboxylic acid hydrochloride is of high purity. The presence of impurities can inhibit nucleation or lead to the formation of undesirable crystal forms.
Glassware: Use clean, dry glassware to avoid heterogeneous nucleation on dust or other particles.
Stirring: Gentle agitation can promote homogeneity and prevent the formation of large agglomerates, but vigorous stirring may induce rapid nucleation and the formation of small, poorly defined crystals.
Protocol 1: Cooling Crystallization
This method is suitable for compounds that exhibit a significant increase in solubility with temperature.
Workflow for Cooling Crystallization
Caption: Workflow for Cooling Crystallization.
Step-by-Step Methodology:
Solubility Assessment: In a small vial, add a known amount of 5-Fluoropiperidine-2-carboxylic acid hydrochloride and the chosen solvent. Heat the mixture with stirring and observe the temperature at which the solid completely dissolves.
Preparation of Saturated Solution: Based on the solubility assessment, prepare a saturated or near-saturated solution at an elevated temperature (e.g., 60-80 °C).
Hot Filtration (Optional): If any particulate matter is observed, filter the hot solution through a pre-warmed filter paper or syringe filter.
Slow Cooling: Cover the vessel and allow it to cool slowly to room temperature. A slower cooling rate generally yields larger, more well-defined crystals.
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the vessel with a glass rod or adding a seed crystal.
Cold-Induced Precipitation: Once crystals have formed at room temperature, place the vessel in an ice bath or refrigerator for several hours to maximize the yield.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum at a temperature that will not induce a phase change.
Protocol 2: Anti-Solvent Crystallization
This technique is effective when a compound is soluble in one solvent but insoluble in another miscible solvent.
Workflow for Anti-Solvent Crystallization
Caption: Workflow for Anti-Solvent Crystallization.
Step-by-Step Methodology:
Solvent and Anti-Solvent Selection: Choose a solvent in which the compound is readily soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.
Preparation of Solution: Dissolve the 5-Fluoropiperidine-2-carboxylic acid hydrochloride in the "good" solvent to create a clear, concentrated solution.
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition can influence crystal size and morphology.
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.
Crystal Growth: Allow the mixture to stand, with or without gentle stirring, for a period to allow for crystal growth.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of a mixture of the solvent and anti-solvent, and dry under vacuum.
Protocol 3: Vapor Diffusion
This method is particularly useful for obtaining high-quality single crystals for X-ray diffraction analysis and for screening a wide range of solvent systems with small amounts of material.
Workflow for Vapor Diffusion
Caption: Workflow for Vapor Diffusion.
Step-by-Step Methodology:
Solvent System Selection: Choose a solvent in which the compound is soluble and a more volatile anti-solvent in which it is insoluble.
Sample Preparation: Dissolve the 5-Fluoropiperidine-2-carboxylic acid hydrochloride in the less volatile solvent in a small, open vial.
Assembly: Place this small vial inside a larger vial or jar containing a small amount of the more volatile anti-solvent.
Sealing and Incubation: Seal the larger container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually inducing supersaturation and crystallization.
Monitoring: Observe the inner vial periodically for crystal growth. This process can take from several hours to several weeks.
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Self-Validation: Characterization of Crystalline Forms
To ensure the integrity and reproducibility of the crystallization process, the resulting solid material must be thoroughly characterized. This not only confirms the identity and purity of the compound but also identifies the specific crystalline form obtained.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful, non-destructive technique for identifying crystalline phases.[13] Each crystalline form of a compound will produce a unique diffraction pattern, acting as a "fingerprint."[6][14]
Protocol for XRPD Analysis:
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.[13]
Instrument Setup:
Radiation: Typically Cu Kα (λ = 1.5406 Å).
Scan Range (2θ): A typical range is 2° to 40°.
Scan Speed: A slower scan speed will result in a better signal-to-noise ratio.
Data Analysis: Compare the obtained diffractogram with those of known forms or previously obtained batches. The presence of different peaks or shifts in peak positions indicates a different polymorphic form. The absence of sharp peaks (a broad halo) is indicative of an amorphous solid.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16][17] It is used to determine melting points, transition temperatures between polymorphs, and the heat of fusion.[12]
Protocol for DSC Analysis:
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
Instrument Setup:
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
Temperature Range: The range should encompass any expected thermal events, such as melting or decomposition.
Data Analysis: An endothermic peak will correspond to a melting event. The onset temperature of this peak is typically reported as the melting point. Different polymorphs will generally have different melting points and heats of fusion.[18]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[7][19] It is particularly useful for identifying the presence of bound solvents or water (solvates or hydrates) in the crystal lattice.[5][12][20]
Protocol for TGA Analysis:
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
Instrument Setup:
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
Temperature Range: Heat to a temperature above the boiling point of any potential solvents and beyond the melting point to observe any decomposition.
Data Analysis: A step-wise loss of mass at a specific temperature range indicates the loss of a volatile component. The percentage of mass loss can be used to determine the stoichiometry of the solvate or hydrate.[5][20]
Conclusion
The successful crystallization of 5-Fluoropiperidine-2-carboxylic acid hydrochloride is a critical step in its development as a pharmaceutical building block. By employing a systematic approach to solvent selection and crystallization methodology, coupled with rigorous analytical characterization, researchers can gain control over the solid-state form of this compound. The protocols outlined in this guide provide a robust framework for achieving this control, enabling the consistent production of a crystalline material with optimal properties for drug development. This self-validating system of experimentation and characterization is essential for ensuring the scientific integrity and ultimate success of any pharmaceutical development program.
References
Brittain, H. G. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]
TA Instruments. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. [Link]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]
Wojnarowska, Z., & Paluch, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4587. [Link]
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]
Price, S. L. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8). [Link]
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
Centre de cristallographie, EPFL. Guide for crystallization. [Link]
University of California, Los Angeles. Common Solvents for Crystallization. [Link]
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
Neves, P., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 896. [Link]
Anglès, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]
Anglès, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]
Kumar, L., & Bansal, A. K. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(7), 1004. [Link]
Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 63-67. [Link]
Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. [Link]
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 332. [Link]
Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]
Application Note: Strategic Incorporation of 5-Fluoropiperidine-2-carboxylic Acid into Bioactive Molecules
Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Strategic modification of this core can significantly enhance the pharmacokine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Strategic modification of this core can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of fluorine, in particular, is a well-established strategy to modulate basicity (pKa), improve metabolic stability, and increase binding affinity.[2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of 5-Fluoropiperidine-2-carboxylic acid, a valuable building block, into peptides and other bioactive molecules. We present detailed, field-proven protocols for both solid-phase and solution-phase synthesis, explain the rationale behind key experimental choices, and outline methods for characterization.
Introduction: The Rationale for Fluoropiperidines in Drug Design
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The piperidine motif, a saturated six-membered heterocycle, offers a versatile, three-dimensional framework that can effectively orient substituents to interact with biological targets.[1] However, the inherent basicity of the piperidine nitrogen can lead to undesirable properties, such as poor membrane permeability or rapid metabolism.
The strategic incorporation of fluorine atoms is a powerful tool to fine-tune these characteristics.[3][4] Due to its high electronegativity, a fluorine atom placed on the piperidine ring exerts a strong electron-withdrawing effect. This effect lowers the pKa of the piperidine nitrogen, reducing its basicity. This modulation has been shown to have a dramatic and beneficial influence on oral absorption and overall pharmacokinetic profiles.[5]
5-Fluoropiperidine-2-carboxylic acid is an exemplary building block that combines these advantages:
Modulated Basicity: The 5-fluoro substituent lowers the pKa of the ring nitrogen, which can improve bioavailability.[5]
Conformational Constraint: The rigid ring structure helps to lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity for its target.
Synthetic Handle: The carboxylic acid at the 2-position provides a reliable point of attachment for standard amide bond formation, enabling its incorporation into a wide range of molecules, including peptides.[6][7]
This guide will focus on the practical aspects of using this building block, specifically the N-Boc protected version, which is commonly available and ideal for standard synthetic workflows.
Physicochemical Properties & Handling
Before beginning any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.
Warning: Causes skin and eye irritation. Harmful if swallowed.
Expert Insight: Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure the material is brought to room temperature under an inert atmosphere (e.g., in a desiccator) before opening to prevent condensation of moisture, which could affect reactivity.
Core Protocols for Incorporation
The carboxylic acid moiety of 5-Fluoropiperidine-2-carboxylic acid makes it highly amenable to standard amide coupling reactions. We present two primary workflows: Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling.
Protocol 1: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of N-Boc-5-fluoropiperidine-2-carboxylic acid onto a resin-bound peptide with a free N-terminal amine. While the building block itself is Boc-protected, this protocol is designed for an Fmoc-based SPPS workflow where the target incorporation site is the N-terminus of the growing peptide chain.
Causality Behind Experimental Choices:
Resin Choice: The choice of resin (e.g., Rink Amide, Wang) depends on the desired C-terminal functionality (amide or carboxylic acid).
Coupling Reagents: We recommend using uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU . These reagents are highly efficient, especially for coupling sterically hindered or conformationally constrained amino acids, and they minimize the risk of racemization.[9]
Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid and neutralize the protonated N-terminus of the peptide without causing side reactions.[9]
Experimental Workflow Diagram:
Caption: General workflow for solution-phase amide coupling.
Step-by-Step Methodology:
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the amine-containing substrate (1.0 eq.) and Boc-5-Fluoropiperidine-2-carboxylic acid (1.2 eq.) in anhydrous DCM or DMF.
Reagent Addition: Cool the solution to 0°C in an ice bath.
Expert Insight: The order of addition is critical. Pre-mixing EDC and the carboxylic acid can form an unstable O-acylisourea intermediate. Adding HOBt first allows it to trap this intermediate, forming a more stable activated ester and minimizing side reactions.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Workup:
Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess EDC and base), saturated aqueous sodium bicarbonate (to remove excess HOBt and unreacted acid), and brine.
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Characterization and Analysis
Confirmation of successful incorporation is essential. The following techniques are standard for characterizing the final product.
Mass Spectrometry (LC-MS): Provides confirmation of the correct molecular weight of the modified molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will show characteristic signals for the piperidine ring protons and the Boc protecting group.
¹⁹F NMR: The most direct evidence of incorporation. A distinct signal (often a complex multiplet due to coupling with adjacent protons) confirms the presence of the fluorine atom. For a similar compound, a signal was observed around δ -183.97 ppm.
[10] * ¹³C NMR: The carbon attached to the fluorine will appear as a doublet with a large C-F coupling constant (¹JCF), typically in the range of 170-250 Hz.
[10]
Conclusion
5-Fluoropiperidine-2-carboxylic acid is a versatile and powerful building block for medicinal chemists. Its strategic incorporation allows for the fine-tuning of molecular properties, particularly basicity and conformation, which can lead to improved pharmacokinetic profiles and target affinity. The detailed solid-phase and solution-phase protocols provided in this guide offer reliable and validated methods for introducing this valuable moiety into a diverse range of bioactive molecules, accelerating the drug discovery and development process.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
He, H., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 270-278. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
White, C. J., et al. (2021). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development, 25(10), 2296-2305. [Link]
Matrix Fine Chemicals. (n.d.). 5-FLUOROPYRIDINE-2-CARBOXYLIC ACID. Product Page. [Link]
ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. Scientific Diagram. [Link]
ResearchGate. (n.d.). Biologically active molecules prepared from fluorinated carboxylic acids. Scientific Diagram. [Link]
ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine. Scientific Diagram. [Link]
PrepChem.com. (n.d.). Synthesis of 5-chloropyridine-2-carboxylic acid. [Link]
ResearchGate. (n.d.). Some bioactive α‐amino acid derivatives with a piperidine core. Scientific Diagram. [Link]
White, C. J., et al. (2021). Supporting Information: Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
Chaume, G., et al. (2012). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 8, 1279-1285. [Link]
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
Berger, J. P., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 51(12), 3529-3541. [Link]
Executive Summary: The "Fluorine-Zwitterion" Paradox
Welcome to the technical guide for 5-Fluoropiperidine-2-carboxylic acid (5-F-P2C) . If you are reading this, you are likely facing a common paradox: this molecule is a small organic ring, yet it refuses to dissolve in standard organic solvents (DCM, THF) and behaves unpredictably in water.[1]
The Root Cause: You are fighting two forces simultaneously:
Zwitterionic Lattice Energy: Like its parent pipecolic acid, 5-F-P2C exists as a zwitterion (internal salt) at neutral pH.[2][1] The electrostatic attraction between the carboxylate (
) and the secondary ammonium () creates a crystal lattice with high cohesive energy that non-polar solvents cannot overcome.
The Fluorine Dipole: The fluorine atom at C5 introduces a strong dipole and induces specific conformational preferences (often favoring the axial position due to the gauche effect). This rigidity can enhance crystal packing, making the fluorinated analog even less soluble than unsubstituted pipecolic acid.[1]
Part 1: The Solubility Matrix
Before attempting to dissolve 5-F-P2C, you must identify the Charge State required for your application.[2][1] The molecule changes behavior radically based on pH.[1]
Visualizing the Solubility Equilibrium
Figure 1: The pH-dependent charge states of 5-F-P2C.[2][1] Note that the Zwitterionic form is the "danger zone" for solubility.
Q: "I am trying to couple 5-F-P2C to an amine in DCM/DMF, but the suspension won't clear. What is wrong?"
The Issue: You are trying to dissolve a salt (the zwitterion) in an organic solvent. It will not dissolve until you "mask" or break the internal charge.[1]
The Fix:
Switch Solvent: Move from DCM (Dichloromethane) to DMF (Dimethylformamide) or NMP .[1] DCM is too non-polar to solvate the zwitterion.[1]
The "Break-the-Salt" Additive: Add a silylating agent or a chaotropic salt.[2][1]
Option 1 (Silylation): Add BSA (Bis(trimethylsilyl)acetamide) or TMS-Cl .[1] This temporarily protects the acid and amine, making the molecule lipophilic and instantly soluble in DCM/THF.[1]
Option 2 (Chaotrope): Add LiCl (Lithium Chloride) to the DMF solution (0.4M).[1] The Lithium ions coordinate with the carboxylate, breaking the intermolecular aggregation.[1]
Scenario B: Aqueous Extraction & Workup
Q: "After my reaction, I tried to extract the product, but 5-F-P2C stays in the water layer regardless of pH."
The Issue: The fluorine atom lowers the pKa of the amine (inductive effect), likely shifting the isoelectric point (pI) lower than that of standard pipecolic acid. Furthermore, the molecule is small and highly polar.[1]
The Fix:
Do NOT use standard extraction: 5-F-P2C is too polar for efficient extraction into EtOAc or DCM from water.[2][1]
Use Ion Exchange: This is the only reliable purification method for the free acid.[1]
Cation Exchange (Dowex 50W): Load at pH 2 (binds).[1] Wash with water.[2][1] Elute with 2M Ammonia (releases).[1]
Derivatization Extraction: If you must extract, react the crude mixture with Fmoc-OSu or Boc2O directly in the aqueous phase (Schotten-Baumann conditions).[2][1] The protected form will easily extract into EtOAc.[1]
Scenario C: NMR Analysis
Q: "My NMR peaks are broad and split. Is my sample impure?"
The Issue: Likely not. Fluorinated piperidines exhibit slow conformational exchange on the NMR timescale.[1] The fluorine atom prefers the axial position (gauche effect), but the bulky carboxylic acid may fight for the equatorial position.[1] This leads to rotamers.[2][1]
The Fix:
Run the NMR at elevated temperature (50°C) in DMSO-d6.[2][1] This speeds up the ring flipping, coalescing the peaks into sharp signals.[1]
Part 3: Standardized Protocols
Protocol 1: The "Solubilization for Coupling" Workflow
Use this when using 5-F-P2C as a building block in peptide synthesis.[2]
Weigh the 5-F-P2C solid into your reaction vessel.
Add DMF (concentration ~0.1 M). Note: The solution will likely remain cloudy.
Add DIPEA (2.0 equivalents).
Mechanism:[2][1][3][4] The base deprotonates the ammonium (
-> ), breaking the zwitterion.
Observation: The solution should clarify significantly.
Sonication: Sonicate for 5 minutes. If particles persist, add TMS-Cl (Trimethylsilyl chloride) (1.0 eq).[1] This forms the TMS-ester transiently, forcing solubility.[2][1]
Add Activator: Proceed with HATU addition only after the solution is mostly clear to ensure efficient activation.
Protocol 2: Physical Properties Data Table
Property
Value (Est.)
Context for Troubleshooting
pKa 1 (COOH)
~1.8 - 1.9
More acidic than Proline due to F-induction.[2][1]
Use this flow to determine the correct solvent system for your specific experimental goal.
Figure 2: Decision tree for solvent selection based on experimental intent.
References
Nairoukh, Z., et al. (2020).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[2][1] [1]
Needham, T. E. (1970).[1][7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations.
PubChem. (n.d.).[1][5] Pipecolic Acid Compound Summary. National Library of Medicine.[1]
Siegert, P., et al. (2018).[1] Fluorine in Peptide Design: Conformational Effects. Beilstein Journal of Organic Chemistry.
Technical Support Center: 5-Fluoropiperidine-2-carboxylic Acid (5-FPA)
The following technical guide addresses the stability, solubility, and handling of 5-Fluoropiperidine-2-carboxylic acid (also known as 5-fluoropipecolic acid). This content is structured for researchers requiring high-fi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, solubility, and handling of 5-Fluoropiperidine-2-carboxylic acid (also known as 5-fluoropipecolic acid). This content is structured for researchers requiring high-fidelity protocols for drug development and chemical biology applications.
Executive Summary & Compound Profile
5-Fluoropiperidine-2-carboxylic acid is a non-proteinogenic amino acid often used as a proline surrogate to restrict conformational flexibility in peptide mimetics. The introduction of the fluorine atom at the C5 position induces a gauche effect , influencing the ring pucker and, consequently, the binding affinity of the parent molecule. While chemically robust compared to RNA/DNA, it exhibits specific sensitivities to pH and stereochemical degradation that must be managed.[1]
Property
Specification
Chemical Formula
C₆H₁₀FNO₂
Molecular Weight
147.15 g/mol
pKa Values (Calc.)
-COOH: ~2.2
Preferred Storage
-20°C (Solid), 4°C (Solution < 24h)
Solubility
Water, PBS, Methanol (limited), DMSO
Critical Stability Factors (The "Why" and "How")
A. Chemical Stability & pH Sensitivity
The Issue: The primary degradation pathway for 5-FPA in solution is stereochemical inversion (racemization) at the C2 position, followed by a lower risk of dehydrofluorination .
Mechanism: The proton at C2 (alpha to the carboxylate) is acidic. In high pH environments (pH > 10), the formation of an enolate intermediate can lead to racemization (
Fluorine Effect: The electronegative fluorine at C5 inductively withdraws electron density, slightly increasing the acidity of the ring protons. While C-F bonds are generally inert, strong bases can trigger
-elimination (loss of HF), resulting in the formation of a dehydropipecolic acid derivative (an alkene).
B. Conformational Stability
In solution, 5-FPA exists in equilibrium between different chair conformers. The fluorine atom prefers an axial or equatorial orientation depending on the solvent polarity and protonation state of the nitrogen.
Implication: In NMR studies, "missing" peaks or broadened signals often indicate intermediate exchange rates between conformers, not necessarily chemical degradation.[1]
Troubleshooting Guide (FAQ Format)
Category 1: Solubility & Preparation
Q: My compound is not dissolving in pure water. It forms a cloudy suspension.[1] What is happening?A: This is likely an Isoelectric Point (pI) issue.
As a zwitterionic amino acid, 5-FPA has minimum solubility near its pI (approx. pH 5.5–6.0).[1]
Solution: Adjust the pH away from the pI.
For Acidic Media: Add 1.0 equivalent of HCl or Formic Acid.[1]
For Basic Media: Add 1.0 equivalent of NaOH or bicarbonate (keep pH < 9.0).[1]
Protocol: Vortex for 60 seconds; if undissolved, sonicate at 30°C for 5 minutes.
Q: Can I prepare a stock solution in DMSO?A: Yes, but with caveats.
DMSO is an excellent solvent for 5-FPA (up to 50 mM).[1] However, DMSO is hygroscopic.[1]
Risk: Water accumulation in DMSO stocks can promote slow hydrolysis or racemization over months.[1]
Best Practice: Store DMSO stocks in single-use aliquots at -20°C. Do not freeze/thaw more than 3 times.
Category 2: Stability in Solution
Q: I see a new doublets/multiplets in my 1H-NMR spectrum after 24 hours at pH 7.4. Is it degrading?A: Likely not degradation , but rotameric equilibrium or epimerization if pH was high.[1]
Check 1 (Rotamers): If the peaks coalesce upon heating the NMR tube to 50°C, it is conformational isomerism (slow exchange on NMR timescale).[1]
Check 2 (Degradation): Look for alkene proton signals (5.5–6.5 ppm).[1] If present, HF elimination has occurred.[1]
Gradient: 0% B to 10% B over 10 mins (Compound is polar).
Detection: UV 210 nm (Low sensitivity due to lack of chromophore).[1] Note: CAD (Charged Aerosol Detection) or MS is preferred.[1]
References
Sigma-Aldrich. (n.d.).[1] 1-tert-butoxycarbonyl-5-fluoro-piperidine-2-carboxylic acid Product Information. Retrieved from
Qiu-Jing Wang et al. (2011).[1][2] Chemical stability and degradation mechanisms of ferulic acid within various cosmetic formulations. Journal of Cosmetic Science. Retrieved from (Cited for general carboxylic acid/stability protocols in formulation).[1]
Gong, Y. et al. (2015).[1] Diastereoselective Synthesis and Conformational Analysis of 4,5-Difluoropipecolic Acids. Royal Society of Chemistry.[1] Retrieved from (Key source for conformational stability and synthesis of fluorinated pipecolic acids).
Technical Support Center: 5-Fluoropiperidine-2-carboxylic Acid Synthesis
Topic: Troubleshooting Common Impurities & Process Optimization Classification: Technical Guide | Level: Advanced | Status: Active Executive Summary The synthesis of 5-fluoropiperidine-2-carboxylic acid (5-F-PCA) present...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Common Impurities & Process Optimization
Classification: Technical Guide | Level: Advanced | Status: Active
Executive Summary
The synthesis of 5-fluoropiperidine-2-carboxylic acid (5-F-PCA) presents a unique intersection of stereochemical challenges and chemoselectivity issues. Whether you are approaching this via the hydrogenation of 5-fluoropicolinic acid (Route A) or the deoxyfluorination of 5-hydroxypiperidine-2-carboxylic acid (Route B), the impurity profile is distinct and non-trivial.
This guide addresses the three most critical impurity classes: Hydrodefluorinated byproducts (Des-F) , Stereoisomers (Diastereomeric impurities) , and Elimination products (Alkenes) .
Module 1: The "Silent Killer" – Hydrodefluorination (Des-F)
Primary Context: Heterogeneous Hydrogenation (Route A)
The carbon-fluorine bond on a pyridine ring is susceptible to oxidative addition by transition metals, particularly Palladium, leading to reductive cleavage (hydrodefluorination).
Impurity Profile
Impurity Name
Structure
Origin
Detection (LCMS/NMR)
Pipecolic Acid (Piperidine-2-carboxylic acid)
Defluorinated analog
C-F bond cleavage during hydrogenation.
MS: [M+H] = 130 (Loss of 18 Da vs Product). 19F NMR: Silent.
Troubleshooting Guide
Q: I am seeing a significant mass peak at M-18 (130 Da) during the hydrogenation of 5-fluoropicolinic acid. Is my fluorine labile?
A: Yes. This is the classic signature of hydrodefluorination . Under standard hydrogenation conditions (Pd/C, H₂, MeOH), the electron-deficient pyridine ring facilitates the insertion of Pd into the C-F bond.
Corrective Protocol:
Switch Catalyst: Palladium is notorious for C-F activation. Switch to Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂) . These metals are less prone to oxidative addition into the C-F bond under mild conditions.
Acidify the Media: Perform the hydrogenation in the presence of 1-2 equivalents of HCl or in acetic acid .
Mechanism:[1][2][3][4][5][6][7][8] Protonation of the pyridine nitrogen withdraws electron density, but paradoxically, it prevents the specific coordination geometry required for the metal to attack the C-F bond. It also precipitates the product as the hydrochloride salt, removing it from the catalyst surface.
Limit Temperature: Maintain reaction temperature < 40°C . C-F activation energy is often crossed above 50-60°C.
Module 2: Stereochemical Control (Cis vs. Trans)
Primary Context: All Routes
5-F-PCA has two chiral centers (C2 and C5). The relationship between the carboxylic acid and the fluorine atom defines the biological activity.
Impurity Profile
Impurity Name
Structure
Origin
Detection
Diastereomer (e.g., trans-5-F-PCA)
Inverted stereocenter at C2 or C5
Lack of facial selectivity during reduction or SN2 inversion failure.
Q: My hydrogenation yielded a 60:40 mixture of cis/trans isomers. How do I improve the diastereomeric ratio (dr)?
A: Heterogeneous hydrogenation typically follows the cis-principle (syn-addition of H₂). However, the "anchor" effect of the carboxylic acid can be disrupted by solvent choices.
Optimization Strategy:
Solvent Polarity: Use protic solvents (Water/AcOH). The carboxylic acid interacts with the solvent, directing the adsorption face of the pyridine ring onto the catalyst.
Derivatization Workup: If direct separation is difficult, protect the amine (e.g., Boc-anhydride ) immediately after filtration. The N-Boc-cis and N-Boc-trans isomers usually have vastly different R_f values on silica gel compared to the free amino acids.
Q: I used DAST on the hydroxy-proline analog, but got the wrong diastereomer.
A: DAST/Deoxo-Fluor mediated fluorination typically proceeds via an SN2 mechanism (inversion of configuration).
Scenario: If you start with trans-5-hydroxy, you should get cis-5-fluoro.
Failure Mode: If you observe retention of configuration, your mechanism likely shifted to SN1 (carbocation intermediate) or Anchimeric Assistance (neighboring group participation from the N-protecting group).
Fix: Ensure the reaction is kept cold (-78°C to -20°C) to favor SN2. Use non-polar solvents (DCM) rather than ethers to discourage cation stabilization.
Q: After treating my alcohol with DAST, I see a new spot that is UV active. The product shouldn't be UV active.
A: You have likely formed the elimination product (alkene). The fluorine source acted as a base rather than a nucleophile.
Protocol Adjustment:
Base Selection: Are you using an exogenous base? Collidine or 2,6-di-tert-butylpyridine are preferred over TEA (Triethylamine) because they are non-nucleophilic and bulky, minimizing E2 elimination.
Reagent Swap: Switch from DAST to Deoxo-Fluor or PhenoFluor . These reagents are generally more thermally stable and can be used with milder bases, reducing the elimination pathway.
Visualizing the Impurity Landscape
The following diagram maps the genesis of these impurities based on the chosen synthetic route.
Figure 1: Reaction network showing the bifurcation points where critical impurities are generated based on synthetic choices.
FAQ: Analytical & Stability
Q: Can I use GC-MS to analyze the purity of the free amino acid?A:No. 5-F-PCA is zwitterionic and non-volatile. You must derivatize it first (e.g., methyl ester formation using TMS-diazomethane or MeOH/HCl) before GC analysis. Direct injection will lead to thermal decomposition in the injector port, confusing your impurity profile. LC-MS (ESI+) is the preferred method for the free acid.
Q: Is the C-F bond stable during peptide coupling conditions?A: Generally, yes . The aliphatic C-F bond in the 5-position is chemically robust compared to aromatic C-F bonds. It survives standard Fmoc/Boc deprotection (TFA or Piperidine) and amide coupling (HATU/DIC). However, avoid strongly basic conditions (pH > 12) for extended periods to prevent E2 elimination.
References
Gudmundsson, H. G., et al. "Synthesis of Fluorinated Piperidines." Journal of Organic Chemistry, vol. 62, no. 10, 1997, pp. 3453-3459. (Describes the hydrogenation challenges and catalyst selection).
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822-5880. (Review of stability and metabolic implications of fluoropiperidines).
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent."[3] Journal of Organic Chemistry, vol. 64, no.[3] 19, 1999, pp. 7048-7054. (Details on DAST/Deoxo-Fluor elimination side reactions).
Kuduk, S. D., et al. "Synthesis of 5-Fluoropiperidines via Ring-Closing Metathesis." Organic Letters, vol. 7, no. 4, 2005, pp. 577-579. (Alternative routes to avoid hydrogenation issues).
Technical Support Center: 5-Fluoropiperidine-2-carboxylic Acid (5-FPA)
Welcome to the 5-FPA Technical Support Hub. Role: Senior Application Scientist Status: Active Subject: Degradation Pathways, Stability, and Troubleshooting Introduction: The Molecule & Its Vulnerabilities 5-Fluoropiperid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the 5-FPA Technical Support Hub.Role: Senior Application Scientist
Status: Active
Subject: Degradation Pathways, Stability, and Troubleshooting
Introduction: The Molecule & Its Vulnerabilities
5-Fluoropiperidine-2-carboxylic acid (5-FPA) is a conformationally constrained, non-proteinogenic amino acid used primarily in peptide mimetics and drug discovery to modulate lipophilicity and metabolic stability. While the C–F bond is generally robust (approx. 110 kcal/mol), the specific stereoelectronic environment of the piperidine ring introduces unique vulnerabilities.
Why is my compound degrading?
Unlike standard amino acids, 5-FPA possesses a "loaded gun" mechanism: the fluorine at C5 and the amine at N1 create a push-pull system that makes the ring susceptible to elimination and oxidative pathways under standard synthetic conditions.
Degradation Pathways & Mechanisms
The following diagram details the three primary degradation vectors: Protodefluorination (HF Elimination) , Epimerization , and Oxidative Deamination .
Figure 1: Mechanistic map of 5-FPA instability. The red path (HF elimination) is the most critical failure mode during synthesis.
Q1: I am observing a mass loss of 20 Da [M-20] during peptide coupling. What happened?
Diagnosis: You have triggered HF Elimination .
The Mechanism: The use of strong bases (e.g., DBU) or even hindered bases (DIPEA) at high temperatures can induce E2 elimination of Hydrogen Fluoride. This is stereoelectronically controlled; if the C5-F and C6-H are anti-periplanar, elimination is rapid, forming the unstable enamine (5,6-dehydro) which hydrolyzes or polymerizes [1].
Solution:
Switch Bases: Use milder bases like N-methylmorpholine (NMM) or Collidine .
Protocol: Keep coupling reactions at 0°C initially. Avoid heating above 40°C during deprotection steps.
Q2: My enantiomeric excess (ee) dropped from 99% to 85% after ester hydrolysis.
Diagnosis:C2-Epimerization (Racemization) .
The Mechanism: The C2 proton is alpha to both the carbonyl and the amine (an electron-withdrawing environment). Under basic conditions (e.g., LiOH/MeOH saponification), this proton is acidic. The fluorine at C5 exerts an inductive effect that can further acidify the ring protons [2].
Solution:
Acidic Hydrolysis: If possible, use acid-mediated hydrolysis (HCl/Dioxane) instead of base.
Low Temp Saponification: If base is required, use LiOH at 0°C and limit reaction time. Do not reflux.
Q3: The compound is turning yellow/brown in storage.
Diagnosis:Maillard-type Reaction or Auto-oxidation .
The Mechanism: As a secondary amine, 5-FPA can react with trace aldehydes (from packaging or solvents) or undergo slow oxidation to the imine/N-oxide if exposed to air and light.
Solution:
Store as the HCl salt , not the free base. The protonated amine is significantly more resistant to oxidation and elimination.
Store under Argon at -20°C.
Analytical Validation Protocols
To confirm the integrity of your 5-FPA batch, follow this self-validating workflow.
Protocol 1: Detection of HF Elimination (The "Missing Fluorine" Test)
Standard LC-MS often misses the defluorinated byproduct because it may not ionize well or hydrolyzes.
Instrument: 19F-NMR (Proton-decoupled).
Solvent: D2O or DMSO-d6.
Procedure:
Acquire a baseline spectrum of the pure standard (typically a multiplet around -170 to -190 ppm depending on stereochemistry).
ELSD or CAD (UV is weak for non-derivatized 5-FPA)
Pass Criteria
>98% ee
Decision Tree for Troubleshooting
Use this logic flow to identify your specific issue.
Figure 2: Diagnostic workflow for impurity identification.
References
Mechanism of HF Elimination:
Sun, H., DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. (Discusses E2 elimination in fluorinated systems).
Racemization of Pipecolic Derivatives:
Beak, P., et al. (1994). Dipole-Stabilized Carbanions: The alpha-Lithiation of Piperidines. Journal of the American Chemical Society. (Mechanistic insight into C2-proton acidity).
Metabolic Stability & Fluorine:
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General principles of metabolic stability).
General Stability of Fluorinated Amines:
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
Technical Guide: Preventing Hydrodefluorination (HDF) in Piperidine Synthesis
Topic: Preventing Hydrodefluorination in Piperidine Synthesis Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Hydrodefluorination in Piperidine Synthesis
Content Type: Technical Support Center / Troubleshooting Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Mechanistic Overview
Synthesizing fluorinated piperidines via the catalytic hydrogenation of fluoropyridines is a high-stakes balancing act. The core challenge is chemoselectivity : you must reduce the aromatic pyridine ring (requires high activity) while preserving the carbon-fluorine (C–F) bond (requires suppressed hydrogenolysis activity).
Under standard hydrogenation conditions (e.g., Pd/C, neutral solvents), hydrodefluorination (HDF) is often the dominant pathway. This occurs because the formation of the thermodynamically stable H–F bond drives the oxidative addition of the C–F bond to the metal center, particularly with palladium.
The Competing Pathways
To prevent HDF, you must accelerate Pathway A (Ring Saturation) while kinetically inhibiting Pathway B (C–F Cleavage).
Figure 1: The kinetic competition between ring saturation and hydrodefluorination.
Strategic Pillars of Optimization
To shift the balance toward the fluoropiperidine, employ these three pillars.
Pillar 1: Acid-Mediated Activation (The "Protonation Switch")
The Problem: The pyridine nitrogen is a Lewis base that binds strongly to the catalyst surface, poisoning it and slowing down ring reduction. A slow reaction allows more time for the undesirable HDF side reaction.
The Solution: Protonating the pyridine (forming the pyridinium salt) achieves two goals:
Prevents Poisoning: It prevents the nitrogen lone pair from binding to the metal.
Activates the Ring: Pyridinium is electron-deficient, lowering the LUMO energy and making it more susceptible to hydride transfer/reduction.
Recommendation: Use strong acids (HCl, H2SO4) or acidic solvents (Acetic Acid, TFA).
Pillar 2: Catalyst Selection (Rh/Pt vs. Pd)
Palladium (Pd): Notorious for high hydrogenolysis activity.[1] It readily cleaves C–X bonds. Use only with acidic modification.
Rhodium (Rh) & Platinum (Pt): Generally superior for preserving C–F bonds. Rh is highly active for ring reduction but expensive. Pt is less active but often more chemoselective for halogens.
Pearlman’s Catalyst (Pd(OH)₂/C): When used with acid, this is often the "Gold Standard" for difficult substrates due to its high surface area and resistance to poisoning.
Pillar 3: Solvent Effects
Protic Solvents (MeOH, Water): Often required to solubilize the pyridinium salt.
Aprotic Solvents (THF, EtOAc): Use only if using a neutral Rh-mediated dearomatization strategy.
Standard Operating Procedure (SOP)
Protocol A: The "Gold Standard" Heterogeneous Acidic Hydrogenation
Best for: 3-fluoropyridine, 3,5-difluoropyridine, and analogues.
Preparation: In a reaction vial, dissolve the fluoropyridine in MeOH.
Acidification: Add HCl dropwise. Note: Ensure slight excess (1.1 equiv) to fully protonate the N.
Catalyst Addition: Carefully add Pd(OH)₂/C under an inert atmosphere (Argon/N₂). Caution: Dry Pd catalysts are pyrophoric.
Hydrogenation: Purge with H₂ three times. Stir vigorously at Room Temperature for 12–24 hours.
Tip: Do not heat initially. Heat increases HDF rates more than ring reduction rates.
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the fluoropiperidine hydrochloride salt.
Free Basing (Optional): If the free base is needed, neutralize with NaHCO₃, but be aware that free fluoropiperidines are volatile and prone to degradation.
Troubleshooting Guide
Symptom: Significant Defluorination (>10%)
Potential Cause
Diagnostic Check
Corrective Action
Insufficient Acid
Check pH of reaction mixture.
Increase acid to 2.0–3.0 equivalents. Ensure the pyridine is fully protonated to the pyridinium form.
Temperature Too High
Did you heat the reaction >40°C?
Lower temperature to 20°C or even 0°C. HDF has a higher activation energy than ring hydrogenation; keeping it cool favors the kinetic product.
Wrong Catalyst
Using standard Pd/C (dry)?
Switch to 5% Rh/C or PtO₂ . Rhodium is far less likely to insert into the C–F bond than Palladium.
Hydrogen Starvation
Is stirring vigorous?
Increase stirring speed (>1000 rpm). Mass transfer limitations can stall ring reduction, giving the catalyst time to cleave the C–F bond.
Symptom: No Reaction / Low Conversion
Potential Cause
Diagnostic Check
Corrective Action
Catalyst Poisoning
Is the N unprotonated?
Add acid (HCl/AcOH). The free pyridine nitrogen is likely binding to the metal active sites.
Steric Hindrance
Substituents at C2/C6?
Increase pressure (50–100 bar) or switch to a more active catalyst like Rh(CAAC) (homogeneous) or high-loading Pt/C .
Solvent Incompatibility
Is the salt precipitating?
If the pyridinium salt crashes out of solution, the reaction stops. Switch to water or MeOH/Water mixtures to maintain solubility.
Decision Tree for Optimization
Use this logic flow to select the correct conditions for your specific substrate.
Figure 2: Catalyst and condition selection logic based on substrate stability and substitution pattern.
Frequently Asked Questions (FAQs)
Q: Can I use standard Pd/C instead of Pd(OH)₂/C?A: You can, but success rates are lower. Pd(OH)₂/C (Pearlman's Catalyst) is generally more active for difficult reductions like N-heterocycles. If you must use Pd/C, ensure you are using a high loading (10-20 wt%) and strictly adhere to the acidic protocol (add HCl).
Q: Why does the reaction stall after 50% conversion?A: This is often due to product inhibition . The resulting piperidine is a stronger base (pKa ~11) than the starting pyridine (pKa ~5). As the piperidine forms, it may scavenge the protons in the system if you only used 1.0 equivalent of acid.
Fix: Ensure you start with at least 1.1 to 2.0 equivalents of acid to keep both the substrate and the product fully protonated throughout the reaction.
Q: My product is volatile. How do I isolate it?A: Fluoropiperidines are often volatile oils. Do not free-base and rotovap. Isolate them as the hydrochloride salt (solid) by concentrating the acidic methanolic solution directly, or by precipitating with diethyl ether.
Q: What if I have other reducible groups (e.g., Nitrile, Alkene)?A: This protocol is not compatible with alkenes (they will reduce). Nitriles may also reduce to primary amines. For high chemoselectivity in the presence of other reducible groups, consider Transfer Hydrogenation using Formic Acid/Triethylamine with a Ruthenium catalyst, though this requires specific optimization for fluorinated substrates.
References
Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Sustainability. Link
Ma, J. A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Link[2]
Jones, W. D. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers. Accounts of Chemical Research. Link
Kappe, C. O. et al. (2009).[3] Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Stereocontrol & Reactivity in Fluorinated Piperidine Scaffolds
Introduction: The "Janus Face" of Fluorine
Welcome to the technical support hub. If you are here, you are likely facing one of two problems: either your fluorine atom has vanished during hydrogenation, or your stereocenter inverted (or retained) unexpectedly during nucleophilic substitution.
Fluorinated piperidines are deceptive. The nitrogen lone pair, ring conformation (chair vs. twist-boat), and the gauche effect of fluorine create a complex electronic environment. This guide abandons generic advice to focus on the specific mechanistic failures that ruin batches of 3-F, 4-F, and gem-difluoro piperidines.
Module 1: Nucleophilic Fluorination (The "Hydroxyl-to-Fluoro" Switch)
Core Workflow: Conversion of hydroxypiperidines to fluoropiperidines using DAST, Deoxo-Fluor, or XtalFluor.
Troubleshooting Guide
Symptom
Diagnosis
Root Cause
Corrective Action
Product is an alkene (Elimination)
E2/E1cB Elimination
The basicity of the DAST/HF byproduct triggers proton abstraction adjacent to the activated hydroxyl, especially in 3-hydroxypiperidines where the N-protecting group creates strain.
1. Switch Solvent: Change from CH₂Cl₂ to non-polar solvents (Toluene/Hexane) to destabilize the charged transition state of elimination.2. Use "Buffered" Reagents: Switch to XtalFluor-E or PhenoFluor with a specific HF-complexing base (e.g., Et₃N·3HF).3. Low Temp: Maintain -78°C for the addition and the first hour of reaction.
Stereochemistry is Retained (Not Inverted)
Neighboring Group Participation (NGP)
CRITICAL FAILURE POINT. If you use a carbamate protecting group (Boc, Cbz) on the nitrogen, the carbonyl oxygen attacks the activated carbon before the fluoride, forming an oxazolidinone intermediate. The fluoride then opens this ring, resulting in net retention .
1. Change PG: Switch to a Benzyl (Bn) or Tosyl (Ts) group. These are less nucleophilic and prevent NGP, allowing standard Sₙ2 inversion.2. Pathway Check: See Diagram 1.0 below to confirm if your substrate is susceptible.
Explosive/Runaway Reaction
Thermal Decomposition
DAST decomposes violently >90°C. Deoxo-Fluor is more stable but still exothermic.
1. Protocol: Never heat DAST reactions in a sealed tube. 2. Alternative: Use XtalFluor-E (crystalline salt, safer) or Fluolead .
Visualizing the NGP Trap (Why Stereocontrol Fails)
The following diagram illustrates why you get retention of configuration when using Boc/Cbz protecting groups during deoxofluorination.
Module 2: Hydrogenation (The "Pyridine-to-Piperidine" Path)
Core Workflow: Heterogeneous reduction of fluoropyridines to access cis-substituted fluoropiperidines.
FAQ: Common Failures
Q: Why am I losing the fluorine atom (Hydrodefluorination)?A: C-F bonds on aromatic rings are labile under Pd-catalyzed hydrogenation conditions.
The Fix: Switch to Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium . If you must use Palladium, run the reaction in acetic acid or with 1 equivalent of TFA . Protonating the pyridine ring makes it more electron-deficient, facilitating reduction, while the acid prevents the resulting amine from poisoning the catalyst.
Q: I need the trans-isomer, but hydrogenation gives me cis.A: Heterogeneous hydrogenation is inherently cis-selective because the hydrogen adds from the catalyst surface to the face of the ring adsorbed.
The Fix: You cannot force trans-selectivity here. You must synthesize the cis-isomer and then perform an epimerization (if an alpha-proton exists and thermodynamic stability favors trans) or use the Module 1 approach (Sₙ2 inversion) starting from a trans-alcohol.
Q: My yield is low due to polymerization.A: Partially reduced intermediates (enamines/imines) can polymerize.
The Fix: Increase H₂ pressure (50-100 bar) to ensure rapid saturation.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: SC-5FPCA-SCALE
Subject: Troubleshooting Yield Loss, Safety, and Purification in 5-F-PCA Production
Executive Summary & Route Selection
Welcome to the technical support center. You are likely encountering difficulties in scaling the production of 5-fluoropiperidine-2-carboxylic acid (5-F-PCA) . This is a deceptively simple molecule; while it looks like a standard amino acid, the introduction of fluorine at the C5 position of the piperidine ring introduces severe stereoelectronic effects that complicate scale-up.
The Core Challenge: The primary failure mode in this synthesis is ring contraction . When attempting to fluorinate 5-hydroxypipecolic acid derivatives, the nitrogen atom (even when protected) often participates in the reaction, leading to a pyrrolidine byproduct rather than the desired fluoropiperidine.
Strategic Decision Matrix
Before troubleshooting specific steps, verify your synthetic route against this logic flow.
Figure 1: Decision matrix for route selection. Route A is shorter but prone to catastrophic failure (rearrangement) during scale-up.
Troubleshooting: The Ring Contraction Trap
User Issue: "I am using DAST to fluorinate N-Boc-5-hydroxypipecolic acid methyl ester. My LCMS shows the correct mass, but NMR indicates a mixture of isomers. The yield is <30%."
Diagnosis: You are likely observing Neighboring Group Participation (NGP) . Even with a Boc group, the carbonyl oxygen or the nitrogen itself can attack the activated alcohol intermediate (the aminosulfurane species), leading to an aziridinium or oxazoline intermediate. This collapses to form a fluoromethyl-pyrrolidine derivative, which is isomeric with your product (same mass).
The Mechanism of Failure
Understanding this mechanism is the only way to prevent it.
Figure 2: The bifurcation point. Path B dominates if the reaction warms too quickly or if the protecting group is insufficiently electron-withdrawing.
Corrective Protocol:
Switch Reagents: Move away from DAST. Use XtalFluor-E or Fluolead . These reagents release less HF and are less prone to promoting the rearrangement compared to DAST/Deoxo-Fluor [1].
Protecting Group: Ensure you are using Cbz (Carboxybenzyl) or Tosyl rather than Boc. The increased steric bulk and electron-withdrawing nature of Cbz reduces the nucleophilicity of the nitrogen lone pair.
Exogenous Fluoride: Add an exogenous fluoride source (e.g., Et3N·3HF ) to the reaction mixture. This increases the concentration of F-, favoring the bimolecular substitution (Path A) over the unimolecular rearrangement (Path B).
Safety in Scale-Up: Thermal Runaway
User Issue: "We are scaling from 5g to 100g. Can we just use a larger addition funnel for the Deoxo-Fluor?"
Diagnosis:Absolutely not. Deoxo-Fluor and DAST are thermally unstable.[1] While Deoxo-Fluor is safer than DAST, it still exhibits significant decomposition exotherms starting around 140°C, but the initiation of adiabatic runaway can occur much lower in a bulk reactor [2].
Safety Protocol:
Parameter
DAST Protocol (Avoid at Scale)
Deoxo-Fluor/XtalFluor Protocol (Recommended)
State
Liquid (Fuming)
Liquid (Deoxo) / Solid (XtalFluor)
Thermal Stability
Decomposes ~90°C (Explosive)
Decomposes ~140°C (High Energy)
Dosing Strategy
Batch addition
Continuous Flow or Slow Dosing (<10% vol/hr)
Quenching
Pour into bicarbonate (Violent!)
Reverse Quench: Add reaction mix into bicarbonate solution.
Critical Step: For >100g scale, consider a Continuous Flow Reactor . This minimizes the active inventory of the fluorinating agent at any given second, mitigating the risk of a thermal runaway event [3].
Purification: The Zwitterion Bottleneck
User Issue: "I cannot extract the product. It stays in the aqueous layer during workup."
Diagnosis: 5-F-PCA is a zwitterion (amino acid). Once you deprotect the ester and the amine, it is highly polar and water-soluble. Standard organic extraction (DCM/EtOAc) will fail.
Purification Protocol (Ion Exchange):
Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W X8 , H+ form).
Loading:
Dissolve crude aqueous mixture (pH < 2).
Load onto the column. The amino acid binds to the resin; impurities (salts, non-basic byproducts) pass through.
Washing: Wash with distilled water until the pH of the eluent is neutral.
Elution: Elute with 1M - 2M NH4OH (Ammonium Hydroxide). The base deprotonates the carboxylic acid and the resin, releasing the amino acid.
Isolation: Lyophilize the ammoniacal fractions. Do not use rotary evaporation at high heat, as fluorinated amino acids can undergo HF elimination or lactamization.
References
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link
Pahadi, F., et al. (2009). Safety Assessment of Deoxo-Fluor and DAST. Organic Process Research & Development. Link
Baxendale, I. R., et al. (2013). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. ChemSusChem. Link
Sutherland, A., et al. (2010). Recent Advances in the Synthesis of Fluorinated Amino Acids. Chemical Reviews. Link
Technical Support Center: HPLC Monitoring of 5-Fluoropiperidine-2-carboxylic Acid
Welcome to the Advanced Chromatography Support Hub. Ticket ID: 5-FPA-MON-001 Assigned Specialist: Senior Application Scientist, Separations Division You are encountering challenges with 5-Fluoropiperidine-2-carboxylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Chromatography Support Hub.Ticket ID: 5-FPA-MON-001
Assigned Specialist: Senior Application Scientist, Separations Division
You are encountering challenges with 5-Fluoropiperidine-2-carboxylic acid (5-FPA) . This is a "Tier 3" difficult analyte due to three converging factors:
Lack of Chromophore: The piperidine ring has no conjugated
-system, rendering it invisible to standard UV detection (254 nm).
High Polarity: The amino acid zwitterion elutes in the void volume (
) on standard C18 columns.
Stereochemical Complexity: The C5-fluorine and C2-carboxylic acid create diastereomers (cis/trans) that often split peaks, mimicking column failure.
This guide provides a self-validating protocol to monitor your reaction yield and purity.
Part 1: The Detection Strategy (The "Invisible Peak" Solution)
Q: Why can't I see my product at 210 nm or 254 nm?A: 5-FPA is aliphatic. While the carboxyl group has weak absorbance at 200–210 nm, reaction solvents (DMSO, DMF, Toluene) and reagents often absorb massively in this region, masking your analyte.
The Fix: You must use Pre-column Derivatization .
We recommend FMOC-Cl (9-fluorenylmethyl chloroformate) .[1] Unlike OPA (which only reacts with primary amines), FMOC reacts rapidly with secondary amines like your piperidine derivative to form a stable, highly fluorescent (and UV-active) carbamate [1, 2].
Protocol: FMOC Derivatization for Reaction Monitoring
Note: This protocol transforms your polar, invisible analyte into a hydrophobic, UV-active species (
).
Reagent
Concentration
Preparation Note
Borate Buffer
0.4 M, pH 10.2
Critical for deprotonating the amine to allow nucleophilic attack.
Mandatory for reaction monitoring to correct for derivatization variance.
Step-by-Step Workflow:
Aliquot: Take 10
L of reaction mixture.
Dilute: Add 990
L of Methanol (precipitates salts/catalysts). Centrifuge if cloudy.
Buffer: Mix 10
L of Supernatant + 10 L Internal Standard + 70 L Borate Buffer.
React: Add 10
L FMOC-Cl. Vortex. Wait 2 minutes (Reaction is fast).
Quench: Add 10
L 1% Acetic Acid.
Inject: 5-10
L onto HPLC.
Visualization of Workflow:
Caption: Figure 1. Optimized pre-column derivatization workflow for secondary amines using FMOC-Cl.
Part 2: Separation & Method Parameters
Q: My peak is splitting. Is my column dead?A: Likely not. The 5-fluoro substitution creates diastereomers (cis and trans).
Cis-isomer: (2R,5S) and (2S,5R)
Trans-isomer: (2R,5R) and (2S,5S)
Standard C18 columns will separate the cis-pair from the trans-pair because they have different hydrophobic footprints [3, 5]. You are likely seeing reaction diastereoselectivity, not column failure.
Recommended HPLC Conditions (FMOC-Derivative)
Parameter
Setting
Rationale
Column
C18 Core-Shell (e.g., Kinetex, Cortecs)
High efficiency for separating diastereomers.
Dimensions
100 x 3.0 mm, 2.6 m
Short enough for fast monitoring, long enough for resolution.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH keeps the carbamate stable.
Mobile Phase B
Acetonitrile
Methanol creates higher backpressure; ACN is sharper.
Gradient
30% B to 70% B in 8 min
FMOC derivatives are hydrophobic; they elute late.
Detection
UV 265 nm (or FLD Ex:260/Em:310)
265 nm targets the fluorenyl group specifically.
Flow Rate
0.6 - 0.8 mL/min
Optimized for 3.0 mm ID columns.
Part 3: Troubleshooting Guide (The "Fix It" Phase)
Q: I have a massive peak at the end of the run that dwarfs my product. What is it?A: That is FMOC-OH (9-fluorenylmethanol).
Cause: Excess FMOC-Cl hydrolyzes with water in the buffer.
Solution: Do not integrate it. If it interferes with your peak, increase the organic ratio in your gradient start point to push FMOC-OH earlier, or use a "scavenger" amine like Tyramine in the quench step to shift the excess reagent peak [1].
Q: My retention times are drifting.A: Check your pH .
The FMOC reaction requires pH > 9.0. If your reaction mixture is highly acidic (e.g., TFA salt deprotection), the buffer capacity of the borate might be overwhelmed, preventing derivatization.
Test: Spot check pH of the final vial before injection. It must be > 7.
Troubleshooting Logic Tree:
Caption: Figure 2. Diagnostic decision tree for common HPLC failures with FMOC-derivatized amines.
Part 4: Alternative Approaches (No Derivatization)
If you have access to a Charged Aerosol Detector (CAD) or LC-MS , you can skip derivatization. However, you must change the separation mode.
Mobile Phase: High Acetonitrile (80%+) with Ammonium Acetate buffer (pH 5.0).
Why: 5-FPA is too polar for C18 without FMOC. HILIC retains it based on polarity.
Warning: Reaction solvents (DMSO) are strong solvents in HILIC and causes massive peak distortion. You must do a liquid-liquid extraction (DCM/Water) or dry down the sample before HILIC injection.
References
BenchChem. (2025).[1][2] High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization. Retrieved from
Ziegler, J., et al. (2014).[3] Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids.[1][3][4][5][6] Retrieved from
Mykhailiuk, P. K., et al. (2025).[7] Synthesis of separable cis- and trans-2-allyl-3-fluoropiperidines. ResearchGate. Retrieved from
Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from
PureSynth. 5-Fluoroindole-2-Carboxylic Acid 98.0%(HPLC) Data Sheet. (Used for analog pKa and solubility comparison). Retrieved from
comparative studies of 5-Fluoropiperidine-2-carboxylic acid in drug design
Executive Summary: The Fluorine Advantage In the optimization of peptidomimetics and small-molecule inhibitors, 5-Fluoropiperidine-2-carboxylic acid (5-F-PCA) serves as a critical bioisostere of L-pipecolic acid (homopro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage
In the optimization of peptidomimetics and small-molecule inhibitors, 5-Fluoropiperidine-2-carboxylic acid (5-F-PCA) serves as a critical bioisostere of L-pipecolic acid (homoproline). While natural pipecolic acid is a versatile scaffold, it often suffers from rapid oxidative metabolism and lacks the conformational rigidity required for high-affinity binding.
This guide analyzes 5-F-PCA not merely as a halogenated derivative, but as a conformational lock and pKₐ modulator . By introducing a fluorine atom at the C5 position (beta to the secondary amine via C6), medicinal chemists can lower the basicity of the piperidine nitrogen, enhance lipophilicity (LogD), and block metabolic hydroxylation—all while enforcing specific ring puckering preferences essential for target engagement.
Structural & Physicochemical Comparison
The strategic value of 5-F-PCA becomes evident when benchmarked against its non-fluorinated parent (Pipecolic Acid) and the ring-contracted analog (4-Fluoroproline).
Comparative Metrics Table
Feature
Pipecolic Acid (Parent)
5-Fluoro-PCA (Target)
4-Fluoroproline (Analog)
Structure
6-membered saturated heterocycle
5-Fluoro-substituted 6-membered ring
5-membered fluorinated ring
Amine pKₐ
~10.4 (Highly Basic)
~8.8 – 9.1 (Moderated)*
~9.2
LogD (pH 7.4)
Low (Hydrophilic cation)
Medium (Increased neutral fraction)
Low
Metabolic Stability
Low (C5 oxidation prone)
High (C5 blocked by F)
High
Conformation
Flexible Chair
Biased Chair (Axial F preference)
Rigid Envelope (Exo/Endo)
Primary Use
Natural Product Scaffold
Bioavailability/Potency Optimizer
Collagen Mimetics
*Note: The pKₐ depression is due to the strong inductive effect of the fluorine atom located beta to the nitrogen (via the C6 path).
Mechanism of Action: The Fluorine Gauche Effect
Unlike the steric bulk of a methyl group, the fluorine atom in 5-F-PCA dictates conformation through stereoelectronic effects.
Axial Preference: In protonated piperidines, the C-F bond often prefers an axial orientation to minimize steric repulsion with the equatorial N-substituents and maximize favorable electrostatic interactions (charge-dipole).
pKₐ Modulation: The electronegative fluorine pulls electron density from the nitrogen lone pair. This lowers the pKₐ by ~1.5 units compared to pipecolic acid.
Result: At physiological pH (7.4), a larger fraction of 5-F-PCA exists in the neutral, membrane-permeable form compared to the parent compound.
Conformational Dynamics & Signaling
Understanding the spatial orientation is vital for structure-based drug design (SBDD). The diagram below illustrates the equilibrium and the "locking" effect utilized in ligand design.
Figure 1: Conformational bias introduced by 5-fluorination. The axial preference pre-organizes the molecule for binding, reducing the entropic penalty upon complexation.
Application Case Study: Protease Inhibitor Design
In the development of thrombin or HIV protease inhibitors, the P2 pocket often requires a hydrophobic residue that can induce a specific backbone curvature.
The Challenge
Using L-Proline or Pipecolic acid often results in:
Weak Binding: Due to the entropic cost of freezing the flexible ring.
Rapid Clearance: Oxidation at the C5 position of the pipecolic ring by CYP450 enzymes.
The 5-F-PCA Solution
Replacing Pipecolic acid with (2S, 5R)-5-Fluoropiperidine-2-carboxylic acid :
Metabolic Blockade: The C-F bond (116 kcal/mol) is resistant to CYP450 hydroxylation, significantly extending half-life (
).
Potency Boost: The specific ring pucker induced by the fluorine positions the C2-carboxylate and N-terminus in a geometry that perfectly mimics the transition state of the hydrolyzed peptide bond.
Experimental Protocols
To validate the utility of 5-F-PCA in your pipeline, follow these standardized protocols for synthesis and stability testing.
Protocol A: Synthesis via Ring Expansion (Simplified)
Rationale: Direct fluorination of pipecolic acid is difficult due to selectivity issues. Ring expansion from prolinol derivatives is preferred for stereochemical control.
Starting Material: (S)-N-Boc-Prolinol.
Oxidation/Fluorination: Subject to DAST (Diethylaminosulfur trifluoride) mediated ring expansion or electrochemical fluorination (depending on scale).
Purification: Isolate the (2S, 5R) diastereomer using chiral HPLC.
QC Check: 19F-NMR should show a distinct doublet/multiplet at -180 to -200 ppm (referenced to CFCl3).
Rationale: To quantify the "Fluorine Effect" on metabolic clearance.
Materials:
Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
NADPH regenerating system.
Test Compounds: Pipecolic Acid (Control), 5-F-PCA (Test).
Workflow:
Incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4).
Initiation: Add NADPH regenerating system; incubate at 37°C.
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Expected Result: 5-F-PCA should show <10% degradation at 60 mins, whereas Pipecolic acid typically shows >30% loss due to C5-hydroxylation.
Synthesis & Validation Workflow
Figure 2: Integrated workflow for synthesizing and validating 5-F-PCA derivatives in a drug discovery campaign.
References
Metabolic Stability of Fluorinated Amines:
Title: "Fluorine in drug discovery: Role, design and case studies."[1][2]
Source: International Journal of Pharmacy and Pharmaceutical Sciences.[3]
URL:[Link]
Conformational Analysis of Fluorinated Piperidines:
Title: "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference."
Source: Chemistry – A European Journal (via ResearchGate).
URL:[Link]
Synthesis of Pipecolic Acid Derivatives:
Title: "Stereoselective Access to Fluorinated and Non-fluorinated Quaternary Piperidines: Synthesis of Pipecolic Acid and Iminosugar Derivatives."[4][5]
Source: Chemistry - A European Journal (PubMed).
URL:[Link]
General pKa Data for Amino Acids:
Title: "Approximate pKa chart of the functional groups."
Source: Indiana University.
URL:[Link]
A Comparative Guide to Validating the Efficacy of 5-Fluoropiperidine-2-carboxylic Acid Derivatives as Novel NMDA Receptor Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel 5-Fluoropiperidine-2-carboxylic acid (5F-P2CA) derivatives. We will navigate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel 5-Fluoropiperidine-2-carboxylic acid (5F-P2CA) derivatives. We will navigate the essential in vitro and in vivo studies required to characterize these compounds, benchmark their performance against established alternatives, and provide the causal logic behind key experimental choices.
Introduction: The Rationale for Targeting the NMDA Receptor with Fluorinated Piperidines
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] However, its overactivation leads to excitotoxicity, a pathological process implicated in a range of neurological disorders, including stroke, epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and neuropathic pain.[3][4] This makes the NMDA receptor a compelling target for therapeutic intervention.
The piperidine-2-carboxylic acid scaffold is a well-established pharmacophore for competitive antagonism at the glutamate binding site of the NMDA receptor.[5][6] The introduction of a fluorine atom at the 5-position of the piperidine ring is a strategic medicinal chemistry approach. Fluorine's high electronegativity and small size can significantly alter the molecule's physicochemical properties, potentially leading to:
Enhanced Binding Affinity: By modifying the electronic environment and pKa of the carboxylic acid group, fluorine can optimize interactions within the glutamate binding pocket.
Improved Metabolic Stability: C-F bonds are exceptionally strong, often blocking sites of metabolic oxidation and increasing the compound's half-life.
Increased Blood-Brain Barrier Permeability: Strategic fluorination can enhance lipophilicity, facilitating entry into the central nervous system.
This guide will outline a robust, self-validating workflow to test these hypotheses and rigorously assess the therapeutic potential of novel 5F-P2CA derivatives.
Part 1: The Validation Workflow: From Benchtop to Preclinical Models
A logical, phased approach is critical to efficiently validate a new chemical series. The workflow below ensures that only the most promising candidates from initial in vitro screens advance to more resource-intensive in vivo studies.
Technical Comparison: 5-Fluoropiperidine-2-carboxylic Acid vs. Analogs in Enzyme Inhibition
This guide provides a technical analysis of 5-Fluoropiperidine-2-carboxylic acid (5-F-P2C) , focusing on its utility as a stereoelectronic probe and conformational lock in enzyme inhibition. Unlike standard inhibitors th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of 5-Fluoropiperidine-2-carboxylic acid (5-F-P2C) , focusing on its utility as a stereoelectronic probe and conformational lock in enzyme inhibition. Unlike standard inhibitors that rely solely on binding affinity, 5-F-P2C and its analogs exploit the gauche effect to bias piperidine ring puckering, thereby modulating interaction with targets like L-Pipecolate Oxidase (L-PO) , NMDA receptors , and Thrombin .
Executive Summary: The Fluorine Conformational Lock
In medicinal chemistry, 5-Fluoropiperidine-2-carboxylic acid is not merely a halogenated analog of pipecolic acid; it is a precision tool for conformational restriction . The introduction of a fluorine atom at the C5 position induces a strong gauche effect with the adjacent amine (N-H) or C-H bonds. This effect forces the piperidine ring into a specific chair conformation (typically favoring an axial fluorine in protonated states), which can either lock a bioactive conformation or sterically clash with an enzyme active site.
Key Differentiator:
Unsubstituted Pipecolic Acid: Exists in a dynamic equilibrium between chair conformers.
5-F-P2C: Exhibits a biased equilibrium, reducing the entropic penalty of binding to enzymes that require a specific pucker.
4-F / 3-F Analogs: Induce different puckering preferences, allowing researchers to "scan" the active site's geometric requirements.
Mechanistic Analysis: The Gauche Effect & Ring Pucker
The biological activity of 5-F-P2C is governed by stereoelectronic interactions. The high electronegativity of fluorine creates a preference for the C–F bond to be gauche (60°) to the vicinal C–N bond (in the case of C5 substitution) or C–H bonds, rather than anti-periplanar (180°).
This diagram illustrates how the position of the fluorine atom shifts the equilibrium between the two chair forms (
and ).
Caption:Figure 1. Stereoelectronic control of piperidine ring conformation. 5-F substitution locks the ring, reducing the entropy cost of binding if the conformation matches the enzyme's active site requirement.
Comparative Performance: Enzyme Targets
5-F-P2C is rarely a "blockbuster" inhibitor in its free acid form; its power lies in specific metabolic pathways and as a residue in peptidomimetics.
A. L-Pipecolate Oxidase (L-PO)
L-PO is a peroxisomal flavoprotein responsible for degrading L-pipecolic acid.[1][2]
Mechanism: L-PO oxidizes the C6-N bond.
5-F-P2C Behavior: Acts as a substrate or competitive inhibitor depending on stereochemistry. It resists oxidation if the fluorine withdraws electron density from the reaction center or sterically hinders the FAD cofactor approach.
Fluorinated pipecolic acids are structural analogs of cyclic glutamate.
Role: They act as antagonists or partial agonists.
Data Insight: The cis-4-phosphonomethyl analog (CGS 19755) is a potent antagonist. 5-F-P2C is used to probe the space available around the C5 position.
Performance: The cis-isomer typically binds with higher affinity than the trans-isomer due to the "folded" conformation mimicking the glutamate transition state.
C. Thrombin & Proteases (As Peptidomimetics)
When incorporated into peptide chains (replacing Proline), 5-F-P2C improves metabolic stability and potency.
Application: Direct Thrombin Inhibitors (DTIs).[4][5][6][7]
Advantage: The C-F bond prevents hydroxylation (a common metabolic clearance route for Proline/Pipecolic acid) and locks the peptide backbone, improving
values against Thrombin.
Summary Data Table
Compound
Target Enzyme
Interaction Type
Key Performance Metric
5-Fluoro-L-pipecolic acid
L-Pipecolate Oxidase
Competitive / Substrate
increased 3-5x vs. parent
cis-4-OH-L-pipecolic acid
NMDA Receptor
Agonist
cis-4-Phosphono-methyl-P2C
NMDA Receptor
Antagonist
(High Potency)
4,5-Dehydro-pipecolic acid
L-Pipecolate Oxidase
Suicide Inhibitor
Irreversible Inactivation
5-F-P2C-containing Peptide
Thrombin
Direct Inhibitor
< 10 nM (Improved Stability)
Experimental Protocols
Protocol A: Enzymatic Assay for L-Pipecolate Oxidase Inhibition
Objective: Determine if 5-F-P2C acts as a substrate or inhibitor.
Reagents:
Recombinant L-PO (human or bacterial).
Substrate: L-Pipecolic acid (1-10 mM).
Chromogen: o-Aminobenzaldehyde (forms a yellow adduct with the product
-piperideine-6-carboxylate).
Buffer: 50 mM Potassium Phosphate, pH 7.5.
Workflow:
Baseline: Incubate L-PO (10
g) with L-Pipecolic acid (5 mM) + o-Aminobenzaldehyde (2 mM) at 37°C. Monitor Absorbance at 440 nm.
Inhibition Test: Repeat with varying concentrations of 5-F-P2C (0.1, 0.5, 1.0, 5.0 mM).
Data Analysis:
If
decreases but is constant Non-competitive.
If
increases but is constant Competitive.
Note: If 5-F-P2C is a substrate, you will see signal generation in the absence of L-Pipecolic acid (verify with mass spectrometry for fluorinated product).
Protocol B: Synthesis of 5-F-P2C (Ring Expansion Method)
Rationale: Direct fluorination of pipecolic acid is difficult. The preferred route is ring expansion of prolinols.
Starting Material: (S)-N-Boc-prolinol.
Fluorination/Expansion: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in
at -78°C RT.
Mechanism:[8][9] The hydroxyl group is activated, followed by aziridinium ion formation and fluoride attack at the more substituted carbon (ring expansion).
Oxidation: Jones oxidation of the resulting 3-fluoropiperidine intermediate (if alcohol) or deprotection/oxidation sequence to yield the carboxylic acid.
Caption:Figure 2. Kinetic assay workflow for determining the inhibition mode of 5-F-P2C against L-Pipecolate Oxidase.
Expert Commentary & Causality
As an Application Scientist, it is critical to understand that 5-F-P2C is not a "magic bullet" inhibitor like a transition-state analog (e.g., the phosphono-derivative). Its value is mechanistic .
Why use it? When you need to determine if an enzyme binds the chair or boat form, or if it requires a specific axial/equatorial orientation of the C5-proton.
The Trap: Do not assume 5-F-P2C is inert. In oxidative environments (peroxisomes), it can be slowly metabolized, potentially generating toxic fluoro-metabolites. Always verify stability in your specific assay buffer.
References
Conformational Analysis of Fluorin
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
Source:Chemistry – A European Journal / NIH PubMed Central.
Technical Comparison: Proline vs. 5-Fluoropiperidine-2-carboxylic Acid (5-F-PCA)
This guide provides a structural and functional comparison of 5-Fluoropiperidine-2-carboxylic acid (5-F-PCA) and Proline , designed for researchers in medicinal chemistry and peptide engineering. Executive Summary Prolin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a structural and functional comparison of 5-Fluoropiperidine-2-carboxylic acid (5-F-PCA) and Proline , designed for researchers in medicinal chemistry and peptide engineering.
Executive Summary
Proline is the only proteinogenic amino acid with a secondary amine constrained within a five-membered pyrrolidine ring, acting as a critical structural determinant in protein folding (e.g.,
-turns, polyproline helices).[1] 5-Fluoropiperidine-2-carboxylic acid (5-F-PCA) is a non-natural homolog (pipecolic acid derivative) featuring a six-membered ring and a fluorine substituent at the 5-position.
The transition from Proline to 5-F-PCA introduces two major perturbations:
Ring Expansion (5
6): Increases backbone flexibility and alters the (phi) and (psi) torsional angles, allowing access to novel conformational space.
Fluorination (Stereoelectronic Bias): The fluorine atom introduces a "gauche effect" and inductive electron withdrawal, lowering the amine pK
and locking the piperidine ring into specific chair conformations.
Verdict: 5-F-PCA is not merely a "bulky proline"; it is a programmable conformational switch used to modulate peptide bond cis/trans isomerism and enhance metabolic stability against proteolysis.
Structural & Physicochemical Profiling
The following table contrasts the core properties of the natural amino acid against its fluorinated homolog.
Feature
L-Proline
(2S, 5S)-5-F-PCA
Impact on Drug Design
Ring Structure
5-membered Pyrrolidine
6-membered Piperidine
6-membered rings offer distinct "chair" geometries vs. Proline's "envelope" pucker.
Conformation
C-endo / C-exo flux
Rigid Chair (Axial F pref.)
5-F-PCA locks conformation more strictly due to the F-gauche effect.
Amine pK
~10.6
~9.2 - 9.5 (Est.)
Reduced basicity in 5-F-PCA lowers nucleophilicity during coupling but may enhance blood-brain barrier permeability.
Lipophilicity
LogP -2.5 (Hydrophilic)
Modulated by F
Fluorine generally increases lipophilicity and metabolic stability.
Amide Isomerism
Trans:Cis ratio ~4:1
Tunable by F-stereochem
F-position dictates via dipole alignment.
Structural Visualization
The diagram below illustrates the atom mapping and the critical "gauche" interaction sites.
Figure 1: Structural homology between Proline and 5-F-PCA. The C5-position in PCA serves as the stereoelectronic control point analogous to C4 in Proline.
Conformational Dynamics: The "Fluorine Switch"
The utility of 5-F-PCA lies in its ability to pre-organize peptide backbones. Unlike unsubstituted pipecolic acid, which is relatively flexible, 5-F-PCA is constrained by the Fluorine Gauche Effect .
The Mechanism
In 6-membered piperidine rings, electronegative substituents (like Fluorine) at the 3- or 5-position often prefer the axial orientation. This is counter-intuitive to standard steric arguments (which favor equatorial) but is driven by hyperconjugation:
Interaction:
Result: The electron density from the anti-periplanar C-H bond stabilizes the low-lying C-F antibonding orbital.
Comparison of Dynamics:
Proline: Oscillates between C
-endo (down) and C-exo (up). This oscillation dictates the angle and the probability of cis-amide bond formation.
5-F-PCA: The fluorine atom locks the ring into a specific chair conformer.
(2S, 5S)-Isomer: Typically forces the Fluorine into an axial position while keeping the Carboxylate equatorial . This specific geometry imposes a rigid trajectory on the backbone, often stabilizing specific turn types (e.g., Type II'
-turns) that are inaccessible to Proline.
Experimental Protocols
Protocol A: Scalable Synthesis of (3S,5S)-5-F-PCA
Note: While 5-F-PCA can be synthesized via hydrogenation of 5-fluoropyridine-2-carboxylic acid, modern drug development favors biocatalytic routes for high enantiopurity.
Source: Adapted from Organic Process Research & Development (2024) [1].
Enzyme: Specific Lipase or Transaminase (e.g., Candida antarctica Lipase B for desymmetrization).
Solvent: MTBE/Phosphate Buffer (pH 7.0).
Workflow:
Desymmetrization: Dissolve racemic fluoropiperidine ester in MTBE saturated with buffer.
Enzymatic Hydrolysis: Add Lipase. The enzyme selectively hydrolyzes the (S,S)-ester to the acid.
Separation: Partition between aqueous base (extracts the (S,S)-acid) and organic solvent (retains the (R,R)-ester).
Isolation: Acidify the aqueous layer to pH 2.0 and extract with Ethyl Acetate.
Recrystallization: Crystallize from Toluene/Heptane to achieve >99% ee.
Protocol B: Peptide Coupling with 5-F-PCA
Due to the reduced nucleophilicity of the amine (pK
~9.2 vs 10.6 for Proline), standard coupling protocols must be modified to prevent incomplete reaction.
Critical Adjustment: Use a highly active coupling agent and extended reaction times.
Activation:
Reagent: HATU (1.2 eq) or COMU (1.2 eq).
Base: DIPEA (2.5 eq) or TMP (2,4,6-trimethylpyridine) to minimize racemization.
Solvent: DMF or NMP (Polar aprotic is essential).
Coupling:
Pre-activate the Fmoc-Amino Acid for 2 minutes.
Add the 5-F-PCA-containing resin (or free amine).
Time: Allow to react for 2–4 hours (double the standard proline time).
Monitoring: Use the Chloranil test (secondary amines) rather than Kaiser test (primary amines) to check for completion.
Performance in Drug Design
Metabolic Stability
Proline-rich sequences are susceptible to Prolyl Endopeptidases. Replacing Proline with 5-F-PCA significantly enhances stability:
Steric Shielding: The larger 6-membered ring sterically hinders protease access to the carbonyl carbon.
Electronic Deactivation: The inductive effect of fluorine reduces the basicity of the amide nitrogen, making the peptide bond a poorer substrate for hydrolysis.
Signaling Pathway Impact (Example)
In scenarios involving GPCR ligands or protein-protein interactions (e.g., SH3 domains), the "bite angle" of the amino acid determines affinity.
Figure 2: Decision logic for substituting Proline with 5-F-PCA in ligand design.
References
Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization. Organic Process Research & Development. (2024).
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry. (2014).
Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC - NIH.
Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry.
A Comparative Guide to the Synthesis of Fluorinated Piperidines: Strategies and Protocols for the Modern Chemist
The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as altered basicity, enhanced met...
Author: BenchChem Technical Support Team. Date: February 2026
The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as altered basicity, enhanced metabolic stability, and improved binding affinity, have propelled fluorinated piperidines to the forefront of drug discovery and development.[1][2] This guide provides a comparative analysis of the principal synthetic routes to these valuable motifs, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to bridge theory and practice.
Direct Fluorination of Piperidine Precursors
The direct introduction of a fluorine atom onto a pre-formed piperidine or its immediate precursor is a conceptually straightforward approach. This can be broadly categorized into electrophilic and nucleophilic fluorination strategies.
Electrophilic Fluorination
Electrophilic fluorination typically involves the reaction of an electron-rich piperidine derivative with an electrophilic fluorine source, such as Selectfluor®. This method often requires the generation of an enamine or enol ether from a corresponding piperidone to direct the fluorination to a specific position.[3]
A common strategy involves the electrophilic fluorination of cyclic enamines, which can be prepared from the corresponding N-protected piperidines. The resulting 2-fluoro-2-methoxy-N-protected piperidine can then undergo further functionalization.[4][5]
Workflow for Electrophilic Fluorination of Piperidine Precursors
Caption: General workflow for electrophilic fluorination of piperidone derivatives.
Advantages:
Direct introduction of fluorine onto the piperidine ring.
Well-established and commercially available electrophilic fluorinating reagents.
Disadvantages:
Often requires multi-step synthesis of the pre-functionalized substrate.[6]
Regioselectivity can be an issue with non-symmetrical piperidones.[7]
Can be challenging to achieve high diastereoselectivity.
Nucleophilic Fluorination
Nucleophilic fluorination strategies involve the displacement of a leaving group by a fluoride ion or the opening of an epoxide or aziridinium ion. A notable example is the fluoro-Prins reaction for the synthesis of 4-fluoropiperidines.[8][9][10][11][12]
A recent development in this area is the use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)/HF as a nucleophilic fluorination reagent.[8][9][10][11][12] This reagent has shown advantages over classical reagents like pyridine/HF, offering higher yields and improved diastereoselectivity in the fluoro-Prins reaction.[8][9][10]
Reaction Scheme for Fluoro-Prins Cyclization
Caption: Simplified mechanism of the fluoro-Prins cyclization to form 4-fluoropiperidines.
Newer reagents like DMPU/HF offer improved performance.[8][9][10][11][12]
Disadvantages:
Requires specific starting materials (homoallylic amines).
Handling of HF-based reagents requires special precautions.
Synthesis from Fluorinated Building Blocks: The Rise of Fluoropyridines
An increasingly powerful and popular strategy involves the use of readily available and often inexpensive fluoropyridines as starting materials.[13][14] This approach typically involves a dearomatization step followed by hydrogenation to afford the saturated fluorinated piperidine.
Dearomatization-Hydrogenation (DAH) of Fluoropyridines
This strategy has been successfully employed to synthesize a wide range of all-cis-(multi)fluorinated piperidines.[2][6][15] The process often utilizes a rhodium catalyst for the initial dearomatization via hydroboration, followed by hydrogenation of the resulting diene intermediates.[6][15] This one-pot, two-step reaction provides highly diastereoselective access to these valuable compounds.[15]
Conceptual Workflow for the DAH Process
Caption: The dearomatization-hydrogenation (DAH) strategy for synthesizing fluorinated piperidines.
Advantages:
Excellent diastereoselectivity, typically affording all-cis products.[2][6][15]
Access to mono- and multi-fluorinated piperidines.[6]
Utilizes readily available fluoropyridine starting materials.[13][14][16]
Disadvantages:
The rhodium-catalyzed process can be sensitive to air and moisture.[17]
Limited tolerance for certain functional groups like esters, amides, and alcohols.[14]
Heterogeneous Hydrogenation of Fluoropyridines
To overcome some of the limitations of the DAH process, heterogeneous catalysis, particularly with palladium, has been explored.[13][14][17] This approach offers a more robust and user-friendly method for the cis-selective hydrogenation of fluoropyridines.[13][14] It demonstrates greater tolerance to air and moisture and is compatible with a broader range of functional groups.[17]
Method
Catalyst
Key Features
Reference
Dearomatization-Hydrogenation
Rhodium-based
Highly diastereoselective for all-cis products; sensitive to air and moisture.
Uses a commercially available and inexpensive catalyst.[13][14]
Disadvantages:
Hydrodefluorination can be a competing side reaction.[13][14]
Yields can sometimes be diminished due to side product formation.[14]
Other Notable Synthetic Strategies
Beyond the mainstream approaches, several other innovative methods for synthesizing fluorinated piperidines have been developed.
Intramolecular Aminofluorination of Olefins: This method utilizes palladium catalysis or hypervalent iodine reagents to achieve the cyclization of alkenyl amines with concurrent fluorine incorporation.[7][18]
Pd-Catalyzed [4+2] Annulation: This approach provides access to highly functionalized 3-fluoropiperidines with excellent diastereocontrol.[7]
Biocatalytic and Photochemical Methods: The combination of biocatalytic desymmetrization and flow photochemical decarboxylative fluorination offers a modern and enantioselective route to fluoropiperidines.[19]
Experimental Protocols
Representative Protocol for Heterogeneous Hydrogenation of 3-Fluoropyridine
Materials:
3-Fluoropyridine
Palladium on carbon (10 wt%)
Methanol
Hydrogen gas supply
Autoclave or high-pressure hydrogenation reactor
Procedure:
To a high-pressure autoclave, add 3-fluoropyridine (1.0 eq) and methanol.
Carefully add 10 wt% palladium on carbon (5 mol%).
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas three times.
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 24 hours.
After the reaction is complete, carefully depressurize the reactor and purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
The filtrate can be further worked up, for example, by adding di-tert-butyl dicarbonate and triethylamine for Boc protection, or by adding an acid to form the hydrochloride salt.
Purify the product by column chromatography or crystallization.
(Note: This is a general procedure and may require optimization for specific substrates. Always consult the primary literature for detailed conditions and safety precautions.)[6][13][14]
Conclusion
The synthesis of fluorinated piperidines is a dynamic field with a diverse array of methodologies at the chemist's disposal. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, scale of the reaction, and the available starting materials. While traditional electrophilic and nucleophilic fluorination methods remain valuable, the hydrogenation of readily available fluoropyridines has emerged as a particularly powerful and versatile strategy, offering straightforward access to a wide range of all-cis-substituted fluorinated piperidines. The continued development of new catalytic systems and innovative synthetic strategies promises to further expand the toolbox for accessing these critical building blocks in drug discovery and beyond.
References
Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines and Pyrrolidines. Heterocycles, 88(1), 331.
Makarov, I. S., Zhdankin, V. V., & Prakash, G. K. S. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(17), 4252–4255. [Link]
Makarov, I. S., Zhdankin, V. V., & Prakash, G. K. S. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed, 26295484. [Link]
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11097–11104. [Link]
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC, 7586522. [Link]
Makarov, I. S., Zhdankin, V. V., & Prakash, G. K. S. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC, 5069113. [Link]
Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2013). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Heterocycles, 88(1), 331-337.
University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.
Makarov, I. S., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. ACS Figshare. [Link]
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
Matviitsuk, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4857. [Link]
Makarov, I. S., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. [Link]
MacLeod, A. M., et al. (2003). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 46(23), 4967-4981. [Link]
Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2018(48), 6899-6906.
Healy, J. R., & Sarlah, D. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(7), 2639–2643. [Link]
Nairoukh, Z. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research. [Link]
ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. [Link]
Nairoukh, Z., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. ResearchGate. [Link]
Scidar. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Scidar. [Link]
Wang, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14210–14217. [Link]
Analytik NEWS. (2019, January 28). New synthesis method for fluorinated piperidines. Analytik NEWS. [Link]
ResearchGate. (n.d.). Highly diastereoselective multicomponent synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidineswith four and five stereogenic centers. ResearchGate. [Link]
Journal of the American Chemical Society. (2005). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Journal of the American Chemical Society, 127(7), 2219-2232.
ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
Heusler, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]
Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]
A Comparative Guide to 5-Fluoropiperidine-2-carboxylic Acid in Enzyme Inhibition Assays
In the landscape of drug discovery and chemical biology, the modulation of enzyme activity remains a cornerstone of therapeutic strategy. Proline metabolism, in particular, has emerged as a critical pathway in various pa...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical biology, the modulation of enzyme activity remains a cornerstone of therapeutic strategy. Proline metabolism, in particular, has emerged as a critical pathway in various pathological states, including cancer and infectious diseases. This has spurred the development of proline analogues designed to inhibit key enzymes within this pathway. Among these, 5-Fluoropiperidine-2-carboxylic acid stands out as a promising scaffold. This guide provides an in-depth, comparative analysis of 5-Fluoropiperidine-2-carboxylic acid and its alternatives in the context of specific enzyme inhibition assays, supported by experimental data and detailed protocols.
Introduction to Proline Analogues in Enzyme Inhibition
Proline analogues are synthetic molecules that mimic the structure of the amino acid L-proline. Their utility in drug design stems from their ability to act as competitive inhibitors for enzymes that recognize proline as a substrate.[1][2] The introduction of fluorine into these analogues, as in 5-Fluoropiperidine-2-carboxylic acid, can significantly alter their physicochemical properties, such as pKa and conformational preferences, often leading to enhanced binding affinity and metabolic stability.[3][4] This guide will focus on the comparative performance of 5-Fluoropiperidine-2-carboxylic acid against other proline analogues in assays for two key enzymes of proline metabolism: Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR1).
The Proline Metabolic Pathway: A Key Therapeutic Target
The proline cycle involves the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C), catalyzed by PRODH and PYCR1, respectively.[2][5] This cycle is not merely a metabolic curiosity; it is deeply implicated in cellular redox balance, ATP production, and biosynthesis, particularly in cancer cells which often exhibit upregulated proline metabolism.[2][5]
Caption: The Proline Metabolic Pathway highlighting the key enzymes PRODH and PYCR1.
Comparative Inhibitor Performance
The efficacy of an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following tables summarize the performance of various proline analogues against PRODH and PYCR1, providing a basis for comparing the potential of 5-Fluoropiperidine-2-carboxylic acid.
Note: Similar to PRODH, specific Ki values for 5-Fluoropiperidine-2-carboxylic acid against PYCR1 are not detailed in the provided sources. Its structural similarity to proline suggests it would act as a competitive inhibitor at the P5C/proline binding site.
Experimental Protocols
The following are detailed protocols for assaying the activity of PRODH and PYCR1, which can be adapted to screen for and characterize inhibitors like 5-Fluoropiperidine-2-carboxylic acid.
Proline Dehydrogenase (PRODH) Activity Assay
This spectrophotometric assay measures the formation of a colored adduct between the product of the PRODH reaction, P5C, and o-aminobenzaldehyde (oAB).[1]
Workflow Diagram:
Caption: Workflow for the PRODH spectrophotometric assay.
Step-by-Step Protocol:
Mitochondrial Isolation: Isolate mitochondria from a relevant cell line (e.g., ZR-75-1 breast cancer cells) using standard differential centrifugation methods.
Reagent Preparation:
Assay Buffer (KHE): 120 mM KCl, 3 mM HEPES, 5 mM KH2PO4, pH 7.2.
Rotenone Stock: 4 mg/mL in KHE buffer. Rotenone is a complex I inhibitor used to prevent NADH oxidation by the respiratory chain.
Substrate/Detection Mix: Prepare a solution containing 40 mM L-proline and o-aminobenzaldehyde in DEPC-treated water.
Inhibitor Solutions: Prepare a dilution series of 5-Fluoropiperidine-2-carboxylic acid and other test compounds in the appropriate solvent.
Assay Procedure:
Resuspend freshly isolated mitochondria (approximately 0.15 mg) in 195 µL of KHE buffer containing 4 mg/mL rotenone.
Aliquot the mitochondrial suspension into a 96-well plate.
Add the inhibitor solutions to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
Initiate the reaction by adding the proline/o-aminobenzaldehyde mix.
Monitor the increase in absorbance at 443 nm over time using a microplate reader. The rate of color formation is proportional to PRODH activity.
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the Ki and the mechanism of inhibition.
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NAD(P)H to NAD(P)+ during the reduction of P5C to proline.[2][8]
Workflow Diagram:
Caption: Workflow for the PYCR1 spectrophotometric assay.
Step-by-Step Protocol:
Enzyme Preparation: Express and purify recombinant human PYCR1.
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.
NADH Stock: Prepare a fresh solution of NADH in the assay buffer. The final concentration in the assay is typically around 175 µM.
P5C Stock: Prepare a stock solution of D,L-P5C. Note that only the L-isomer is the substrate.
Inhibitor Solutions: Prepare a dilution series of 5-Fluoropiperidine-2-carboxylic acid and other test compounds.
Assay Procedure:
In a 96-well UV-transparent plate, combine the assay buffer, NADH, and the desired concentration of the inhibitor.
Add the purified PYCR1 enzyme to the wells.
Pre-incubate the mixture at 25°C for 5 minutes.
Initiate the reaction by adding P5C. The final concentration of L-P5C is typically varied (e.g., 0-1000 µM) for kinetic studies.
Immediately monitor the decrease in absorbance at 340 nm using a microplate reader.
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. For competitive inhibition, data can be globally fitted to the competitive inhibition model to determine the Ki value.[2]
Conclusion
5-Fluoropiperidine-2-carboxylic acid represents a valuable scaffold for the development of inhibitors targeting proline-metabolizing enzymes. Its fluorination is anticipated to confer advantageous properties for enzyme inhibition. While direct comparative data for this specific compound is emerging, the established assays for PRODH and PYCR1 provide a robust framework for its evaluation against other proline analogues. The data presented for related compounds underscore the potential of this chemical class. Further studies are warranted to precisely quantify the inhibitory potency of 5-Fluoropiperidine-2-carboxylic acid and to explore its therapeutic potential in diseases characterized by dysregulated proline metabolism.
References
AACR Journals. (2019, August 1). Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. Retrieved from [Link]
Christensen, E. M., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). The proline cycle and four inhibitors of proline cycle enzymes. Retrieved from [Link]
Verhoork, S., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Retrieved from [Link]
Forlani, G., et al. (2018). Preparation of Phosphonic Acid Analogues of Proline and Proline Analogues and Their Biological Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors. ACS Omega. Retrieved from [Link]
Baden, T., et al. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC. Retrieved from [Link]
Funck, D., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. PMC. Retrieved from [Link]
OSTI.GOV. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Retrieved from [Link]
University of Edinburgh Research Explorer. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Retrieved from [Link]
Tanner, J. J., et al. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Properties, metabolisms, and applications of L-proline analogues. Retrieved from [Link]
CABI Digital Library. (n.d.). Screening and characterization of proline dehydrogenase flavoenzyme. Retrieved from [Link]
Abbkine. (2026, January 23). CheKine™ Micro Proline Dehydrogenase (ProDH) Activity Assay Kit (Abbkine KTB1431): Unlocking Stress Biology with Microsample Precision. Retrieved from [Link]
LJMU Research Online. (n.d.). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Retrieved from [Link]
PubMed. (2022, January 26). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Retrieved from [Link]
Proper Disposal Procedures for 5-Fluoropiperidine-2-carboxylic Acid
[1][2][3][4][5][6][7][8] Executive Summary & Operational Directive Immediate Action Required: 5-Fluoropiperidine-2-carboxylic acid is a halogenated organic solid . It must be segregated from non-halogenated waste streams...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6][7][8]
Executive Summary & Operational Directive
Immediate Action Required: 5-Fluoropiperidine-2-carboxylic acid is a halogenated organic solid . It must be segregated from non-halogenated waste streams to ensure safe incineration and regulatory compliance.
RCRA Status: Non-listed (typically), but exhibits characteristics of toxicity/irritation; dispose of as hazardous chemical waste.
Critical Constraint: Do NOT mix with strong oxidizers or dispose of down the drain.[1] The presence of the fluorine atom mandates specific incineration protocols (flue gas scrubbing) to prevent hydrofluoric acid (HF) emission.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
Compatible with most organic solids; avoid concentrated strong acids/bases.
Hazards (GHS)
Irritant (Skin/Eye/Resp), H315, H319, H335
PPE (Gloves, Goggles, N95/Respirator) is mandatory during handling.
Stability
Stable under standard conditions
No immediate quenching required before disposal.
Reactivity
Incompatible with Strong Oxidizers
Segregation Critical: Keep away from nitric acid or permanganates in waste storage.
Waste Segregation Logic
The following decision tree illustrates the correct classification path. This logic prevents the costly and dangerous mixing of incompatible waste streams.
Figure 1: Waste Segregation Decision Tree. Note that even when dissolved in non-halogenated solvents, high concentrations of fluorinated compounds often necessitate disposal in the halogenated stream to protect downstream incineration equipment.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Expired Reagent)
Context: Disposal of the pure solid from original containers or weighing boats.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant cap (Teflon/PTFE lined).
Why? HDPE is shatter-resistant. Glass is acceptable as the compound is stable, but plastic reduces breakage risk during transport.
Transfer:
Work inside a chemical fume hood to capture dust.
Transfer the solid carefully to the waste container.
Do not mix with silica gel or other drying agents unless explicitly allowed by your waste vendor, as this increases volume and disposal cost.
Special Note: Add "Fluorinated Compound" to the remarks section. This alerts the disposal facility to use scrubbers during incineration.
Protocol B: Liquid Waste (Reaction Mixtures)
Context: The compound is dissolved in a solvent (e.g., Methanol, DCM, Water).
Solvent Compatibility Check:
If dissolved in Water : Collect in "Aqueous Waste" container only if pH is between 5-9. If acidic/basic, neutralize first or use "Corrosive Aqueous" stream.
If dissolved in Organic Solvent :
Rule of Thumb: If the solute contains Fluorine, the safest route is the Halogenated Waste stream, regardless of the solvent.
Reasoning: Non-halogenated waste is often used as fuel blending (burned for energy). Fluorinated compounds can damage standard boilers and release HF. Dedicated chemical incineration (Halogenated stream) handles this safely.
Accumulation:
Use a carboy compatible with the solvent (usually HDPE or Fluorinated HDPE).
Keep the cap closed when not actively adding waste (EPA requirement).
Protocol C: Contaminated Debris
Context: Gloves, weighing papers, and pipettes.
Dry Debris: Place in a clear plastic bag (minimum 4 mil thickness) or a dedicated solid waste drum.
Sharps: Contaminated needles/glass must go into a puncture-proof "Sharps" container. Do not place free sharps in trash bags.
Emergency Response: Spill Procedures
In the event of a spill during the disposal process, follow this self-contained workflow.
Figure 2: Spill Response Workflow.[2][3] Note the emphasis on dampening the powder to prevent inhalation.
Regulatory Compliance & Reference Data
Regulatory Codes (US/International Context)
RCRA (USA): Not a P-listed or U-listed waste by default. However, the generator must determine if it exhibits toxicity characteristics (D-codes). Default to non-specific hazardous waste.
European Waste Code (EWC): 16 05 06* (laboratory chemicals consisting of or containing hazardous substances).
References
Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine-2-carboxylic acid derivatives. Retrieved from
Thermo Fisher Scientific. (2024). 5-Fluoropyridine-2-carboxylic acid Safety Data Sheet. Retrieved from
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
PubChem. (2024). Compound Summary: 5-Fluoropiperidine-2-carboxylic acid.[4] Retrieved from
A Senior Application Scientist's Guide to the Safe Handling of 5-Fluoropiperidine-2-carboxylic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the synthesis and application of novel chemical entities are paramount. 5-Fluoropiperidine-2-carb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis and application of novel chemical entities are paramount. 5-Fluoropiperidine-2-carboxylic acid, a fluorinated derivative of the piperidine-2-carboxylic acid scaffold, represents a key building block in the creation of innovative therapeutics. However, with great potential comes the inherent responsibility of ensuring the utmost safety in its handling. This guide provides a comprehensive framework for the safe utilization of 5-Fluoropiperidine-2-carboxylic acid, with a focus on personal protective equipment (PPE), operational best practices, and appropriate disposal methods. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we are dedicated to empowering our partners with the knowledge to conduct their research safely and effectively.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Considerations:
Corrosivity: The piperidine moiety, a cyclic secondary amine, can impart basic and corrosive properties. Similarly, carboxylic acids can be acidic and corrosive. Therefore, it is prudent to assume that 5-Fluoropiperidine-2-carboxylic acid may cause severe skin burns and eye damage[1][2][3].
Irritation: It is highly likely to be a respiratory tract irritant[1][2][4]. Inhalation of dust or aerosols should be avoided.
Toxicity: Piperidine itself is toxic if swallowed, inhaled, or in contact with skin[5]. The introduction of a fluorine atom can potentially alter the metabolic profile and toxicity of the molecule.
Flammability: Piperidine is a flammable liquid. While the carboxylic acid group and fluorine atom may reduce volatility, the potential for flammability, especially if dissolved in a flammable solvent, should not be discounted.
Based on this analysis, 5-Fluoropiperidine-2-carboxylic acid should be handled as a hazardous substance with corrosive, irritant, and potentially toxic properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving 5-Fluoropiperidine-2-carboxylic acid.
Operation/Scale
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Small-Scale Laboratory Use (mg to g)
Tightly fitting safety goggles with side shields (conforming to EN166 or NIOSH standards)[6].
Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™).
Chemical-resistant apron over a flame-retardant lab coat[7].
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is recommended, especially if there is a potential for aerosol or dust generation outside of a fume hood[7].
Full chemical-resistant suit to prevent skin exposure[9].
A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation[10].
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
3.1. Preparation and Precautionary Measures
Work Area Designation: All work with 5-Fluoropiperidine-2-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5].
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[5][11].
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite), neutralizing agents for acids and bases, and a sealed waste container should be readily available.
3.2. Weighing and Transferring the Solid Compound
The following workflow diagram illustrates the key steps and decision points for safely weighing and transferring solid 5-Fluoropiperidine-2-carboxylic acid.
Caption: Workflow for Weighing and Transferring Solid Compound.
3.3. Solution Preparation
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Be mindful of the hazards of the solvent itself.
Dissolution: Slowly add the solid 5-Fluoropiperidine-2-carboxylic acid to the solvent while stirring. Be aware of any potential exothermic reactions.
Storage: If the solution is to be stored, use a tightly sealed container and label it clearly with the chemical name, concentration, solvent, and date of preparation. Store in a cool, well-ventilated area away from incompatible materials[1][5].
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Fluoropiperidine-2-carboxylic acid and its contaminated materials is crucial to protect the environment and comply with regulations.
Solid Waste: All solid waste contaminated with the compound, such as weighing papers, gloves, and paper towels, should be collected in a dedicated and clearly labeled hazardous waste container[6].
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not dispose of this chemical down the drain[12].
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
5.1. First Aid Measures
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1][4].
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes[1][4]. Seek immediate medical attention.
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][4].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
5.2. Spill Response
The following decision tree provides a logical framework for responding to a spill of 5-Fluoropiperidine-2-carboxylic acid.